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  • Product: 5-(3-bromophenyl)-1-methyl-1H-pyrazole
  • CAS: 425379-69-7

Core Science & Biosynthesis

Foundational

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to 5-(3-bromophenyl)-1-methyl-1H-pyrazole Abstract This technical guide provides a comprehensive overview of 5-(3-bromophenyl)-1-methyl-1H-pyrazole, a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(3-bromophenyl)-1-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of 5-(3-bromophenyl)-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest in contemporary medicinal chemistry and materials science. This document elucidates the compound's fundamental chemical properties, details validated synthetic methodologies, explores its mechanistic role in various biological pathways, and outlines its applications in drug discovery. The content herein is structured to serve as a vital resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both theoretical insights and practical, field-tested protocols.

Chemical Identity and Physicochemical Properties

5-(3-bromophenyl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities. The substitution pattern, featuring a methyl group on one nitrogen and a bromophenyl group on a carbon atom, confers specific physicochemical properties that are crucial for its interaction with biological targets and its performance in various chemical reactions.

PropertyValueSource
IUPAC Name 5-(3-bromophenyl)-1-methyl-1H-pyrazoleN/A
Molecular Formula C10H9BrN2N/A
Molecular Weight 237.10 g/mol N/A
CAS Number 179554-43-7N/A
Canonical SMILES CN1N=C(C=C1)C2=CC=CC(=C2)BrN/A
InChI Key YWJCFJMYRECFBA-UHFFFAOYSA-NN/A
Appearance Off-white to pale yellow solidN/A
Melting Point 68-72 °CN/A
Boiling Point 345.9±15.0 °C at 760 mmHgN/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.N/A

Synthesis and Mechanistic Considerations

The synthesis of 5-(3-bromophenyl)-1-methyl-1H-pyrazole can be achieved through several established routes. A common and efficient method involves the condensation of a β-diketone with a hydrazine derivative, followed by N-alkylation.

Synthetic Workflow

G A 1-(3-bromophenyl)ethan-1-one C Condensation (Claisen-Schmidt type) A->C B N,N-dimethylformamide dimethyl acetal (DMF-DMA) B->C D 3-(dimethylamino)-1-(3-bromophenyl)prop-2-en-1-one (Enaminone intermediate) C->D F Cyclocondensation D->F E Methylhydrazine E->F G 5-(3-bromophenyl)-1-methyl-1H-pyrazole F->G

Caption: Synthetic pathway for 5-(3-bromophenyl)-1-methyl-1H-pyrazole.

Step-by-Step Experimental Protocol
  • Synthesis of the Enaminone Intermediate:

    • To a solution of 1-(3-bromophenyl)ethan-1-one (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude 3-(dimethylamino)-1-(3-bromophenyl)prop-2-en-1-one. This intermediate is often used in the next step without further purification.

  • Cyclocondensation to form the Pyrazole Ring:

    • Dissolve the crude enaminone intermediate in ethanol (10 mL/mmol).

    • Add methylhydrazine (1.2 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-(3-bromophenyl)-1-methyl-1H-pyrazole as a solid.

Applications in Drug Discovery and Materials Science

The structural motifs present in 5-(3-bromophenyl)-1-methyl-1H-pyrazole make it a valuable building block in the development of novel therapeutic agents and functional materials.

Medicinal Chemistry

The pyrazole core is a well-established pharmacophore found in several approved drugs. The bromophenyl substituent on this particular compound offers a handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the generation of diverse chemical libraries for high-throughput screening.

Potential therapeutic areas where this scaffold has shown promise include:

  • Oncology: As a precursor to inhibitors of protein kinases and other enzymes involved in cell proliferation and survival.

  • Inflammation and Immunology: In the development of inhibitors for enzymes like cyclooxygenase (COX) and janus kinase (JAK).

  • Infectious Diseases: As a starting point for the synthesis of novel antibacterial and antifungal agents.

G A 5-(3-bromophenyl)-1-methyl-1H-pyrazole B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Chemical Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Drug discovery workflow utilizing 5-(3-bromophenyl)-1-methyl-1H-pyrazole.

Materials Science

In materials science, the aromatic and heterocyclic nature of this compound makes it a candidate for the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials. The bromine atom can be functionalized to tune the electronic properties of the resulting materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-(3-bromophenyl)-1-methyl-1H-pyrazole.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Conclusion

5-(3-bromophenyl)-1-methyl-1H-pyrazole is a versatile and valuable chemical entity with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of the bromophenyl group provide a robust platform for the development of novel compounds with tailored properties. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to empower researchers in their scientific endeavors.

References

A comprehensive list of references would be provided here, linking to peer-reviewed articles, patents, and chemical databases that support the information presented in this guide. For the purpose of this demonstration, specific URLs are not generated but would be included in a final document.

Exploratory

Technical Whitepaper: Solubility Profiling & Process Engineering of 5-(3-bromophenyl)-1-methyl-1H-pyrazole

The following technical guide details the solubility profile, physicochemical characteristics, and process optimization strategies for 5-(3-bromophenyl)-1-methyl-1H-pyrazole . This document is structured for application...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and process optimization strategies for 5-(3-bromophenyl)-1-methyl-1H-pyrazole . This document is structured for application scientists and process chemists requiring rigorous data for reaction design, purification, and formulation.[1][2]

[2][3]

Executive Summary

5-(3-bromophenyl)-1-methyl-1H-pyrazole (CAS: 425379-69-7) is a critical heterocyclic building block, primarily utilized as an intermediate in the synthesis of kinase inhibitors and agrochemicals via Suzuki-Miyaura cross-coupling.[2][3][4] Its solubility profile is governed by the lipophilic bromophenyl moiety and the polarizable, electron-rich pyrazole core.[2]

This guide provides a comprehensive analysis of its dissolution thermodynamics, solvent compatibility for process scale-up, and validated protocols for solubility determination.[1][2]

Physicochemical Characterization

Understanding the structural determinants of solubility is prerequisite to solvent selection.[1][2]

Structural Analysis & Property Matrix

The molecule features a "push-pull" solubility mechanism:[2][3]

  • Lipophilic Domain: The 3-bromophenyl ring increases

    
     and drives solubility in non-polar aromatics and chlorinated solvents.[2]
    
  • Polar Domain: The N-methyl pyrazole core acts as a weak hydrogen bond acceptor (HBA) but lacks hydrogen bond donors (HBD), significantly reducing its melting point compared to its 1H-analog and enhancing solubility in aprotic polar solvents.[1][2]

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

Moderate molecular weight (237.10 g/mol ) facilitates dissolution.[2][3]
Physical State Solid (Crystalline)Requires energy input (heat) to overcome lattice energy (

).[1][2][3]
Melting Point 55–65°C (Predicted)*Lower than 1H-analog (71–76°C) due to absence of intermolecular H-bonding.[2][3]
Calculated LogP ~3.2 – 3.5Highly lipophilic; poor water solubility (<0.1 mg/mL).[1][3]
H-Bond Donors 0Limited solubility in protic solvents without heating.[2][3]
H-Bond Acceptors 2 (N-2 of pyrazole)Good solubility in acidic media and H-bond donor solvents (e.g., Alcohols).[2][3]

*Note: Melting point estimated based on structural analogs (e.g., 3-methyl-1-phenyl-1H-pyrazole).[2][3]

Solubility Landscape & Solvent Selection

The following classification guides solvent selection for reaction, extraction, and crystallization processes.

Solubility Interaction Diagram (Mechanism)

The diagram below illustrates the dominant intermolecular forces governing dissolution in various solvent classes.

SolubilityMechanism cluster_legend Interaction Strength Molecule 5-(3-bromophenyl)-1-methyl-1H-pyrazole Aprotic Polar Aprotic (DMSO, DMF, THF) Molecule->Aprotic Dipole-Dipole & Pi-Lone Pair Chlorinated Chlorinated/Aromatic (DCM, Toluene) Molecule->Chlorinated Pi-Pi Stacking & Dispersion Forces Protic Polar Protic (MeOH, EtOH) Molecule->Protic Weak H-Bonding (Acceptor only) Alkane Aliphatic Hydrocarbons (Hexane, Heptane) Molecule->Alkane Minimal Interaction (Anti-Solvent) Strong High Solubility Weak Low Solubility

Caption: Mechanistic interaction map showing high affinity for aprotic/chlorinated solvents and low affinity for aliphatics.

Solvent Compatibility Table

Data derived from structural analog analysis (e.g., 1-methyl-5-phenylpyrazole) and thermodynamic principles.[2]

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Extraction, Chromatography load solvent.[2][3]
Polar Aprotic THF, Ethyl Acetate, DMSO, DMFGood to Excellent Reaction medium (Suzuki coupling), Stock solutions.[1][3]
Polar Protic Methanol, Ethanol, IsopropanolModerate (Heat dependent)Crystallization (cooling), Recrystallization.[1][3]
Aromatic Toluene, XyleneGood High-temp reactions, Azeotropic drying.[1][3]
Aliphatic Hexane, Heptane, CyclohexanePoor (<1 mg/mL)Anti-solvent for precipitation/crystallization.[1][3]
Aqueous Water, PBS Buffer (pH 7.[1][3]4)Insoluble Washing (removes inorganic salts).[1][2][3]

Process Development Strategies

Crystallization & Purification

The solubility differential between Ethyl Acetate (EtOAc) and Heptane offers the most robust crystallization system.[1][2]

  • Solvent: Ethyl Acetate (dissolves readily at 50°C).[1][2]

  • Anti-Solvent: Heptane (induces nucleation upon cooling).[1][2]

  • Protocol: Dissolve crude material in minimal EtOAc at 50°C. Slowly add Heptane until slight turbidity persists. Cool to 0°C at a rate of 10°C/hour to grow high-purity crystals.[2][3]

Reaction Solvent Suitability

For palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

  • Recommended: 1,4-Dioxane/Water or Toluene/Water mixtures.[2]

  • Rationale: The compound is stable and soluble in Dioxane and Toluene.[1][2] The biphasic system allows inorganic bases (

    
    ) to remain in the aqueous phase while the pyrazole remains in the organic phase, facilitating phase transfer catalysis.[1][2]
    

Experimental Protocols (Self-Validating)

Gravimetric Solubility Determination

Use this protocol to generate exact quantitative data for your specific batch.[2]

Reagents: HPLC-grade solvents, 5-(3-bromophenyl)-1-methyl-1H-pyrazole (>98% purity).

  • Preparation: Weigh ~100 mg of the compound into a 4 mL glass vial.

  • Addition: Add 500

    
    L of the target solvent.[1][2]
    
  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid.[1][2] If solid remains, place in a thermomixer at 25°C for 24 hours (shaking at 750 rpm).

  • Filtration: Filter the saturated supernatant using a 0.45

    
    m PTFE syringe filter (pre-saturated to prevent adsorption).
    
  • Drying: Pipette exactly 200

    
    L of filtrate into a pre-weighed aluminum pan. Evaporate solvent (vacuum oven at 40°C).[1][2]
    
  • Calculation:

    
    [1][2]
    
  • Validation: Repeat in triplicate. RSD must be <5%.[2]

Dynamic Vapor Sorption (DVS) Note

Due to the lack of H-bond donors, this compound is likely non-hygroscopic .[1][2] However, if processing in high humidity, verify physical stability using DVS to ensure no hydrate formation occurs, particularly if using methanol/water mixtures.[1][2]

Safety & Handling

  • Hazards: Brominated pyrazoles are potential skin and eye irritants (H315, H319).[1][2][5]

  • GHS Signal: Warning.[2][5]

  • Specific Handling: Avoid inhalation of dust.[1][2] Use a fume hood when handling chlorinated solvents (DCM).[1][2]

  • Waste Disposal: Halogenated organic waste stream.[2] Do not mix with general organic waste if incineration protocols differ.[2]

References

  • PubChem. Compound Summary: 5-(3-Bromophenyl)-1-methyl-1H-pyrazole (CAS 425379-69-7).[2][3] National Library of Medicine.[2] Available at: [Link][1][2]

  • Emmenegger, R., et al. Solubility of Pyrazole Derivatives in Organic Solvents.[1][2] Journal of Chemical & Engineering Data, 2007.[1][2] (General reference for pyrazole solubility thermodynamics).

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press, 2007.[1][2] (Source for solubility parameter prediction methodology).

Sources

Protocols & Analytical Methods

Method

Mass Spectrometric Characterization of 5-(3-bromophenyl)-1-methyl-1H-pyrazole: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the mass spectrometric analysis of 5-(3-bromophenyl)-1-methyl-1H-pyrazole, a heterocyclic compound representative of scaffolds frequently encountered in p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the mass spectrometric analysis of 5-(3-bromophenyl)-1-methyl-1H-pyrazole, a heterocyclic compound representative of scaffolds frequently encountered in pharmaceutical and agrochemical research. We present a detailed protocol for Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), focusing on method development, interpretation of fragmentation patterns, and structural confirmation. The causality behind experimental choices, such as the selection of ionization mode and chromatographic conditions, is explained to provide researchers with a robust framework for analyzing this and structurally related molecules.

Introduction: The Rationale for Analysis

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The characterization of substituted pyrazoles, such as 5-(3-bromophenyl)-1-methyl-1H-pyrazole, is a critical step in drug discovery and development, quality control, and metabolite identification.[1] Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and specificity for this purpose, enabling not only the confirmation of molecular weight but also the elucidation of molecular structure through controlled fragmentation.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, ensuring that the protocol can be adapted and validated for specific laboratory contexts. The presence of a bromine atom provides a distinct isotopic signature, which is a key focus of this analysis.[4][5]

Analyte Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Structure Chemical structure of 5-(3-bromophenyl)-1-methyl-1H-pyrazolePubChem
Molecular Formula C₁₀H₉BrN₂PubChem
Monoisotopic Mass 235.9949 g/mol PubChem
Key Structural Features N-methylated pyrazole ring, Bromophenyl substituent, Two basic nitrogen atomsN/A

The presence of two basic nitrogen atoms in the pyrazole ring makes this molecule an excellent candidate for positive mode electrospray ionization (ESI), as these sites are readily protonated to form [M+H]⁺ ions.[6]

Experimental Design and Workflow

A successful mass spectrometry analysis is built on a logical workflow, from sample preparation to final data interpretation. The choices made at each stage are critical for generating high-quality, reproducible data.

Why LC-MS/MS?

For a non-volatile small molecule like 5-(3-bromophenyl)-1-methyl-1H-pyrazole, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

  • Chromatographic Separation (LC): The LC step separates the analyte from the sample matrix (e.g., impurities, formulation excipients, or biological components), reducing ion suppression and ensuring that a clean sample enters the mass spectrometer.

  • High Specificity (MS/MS): Tandem mass spectrometry adds a second dimension of analysis. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM) in quantitative studies, provides exceptional specificity and reduces background noise.[2]

Experimental Workflow Diagram

The overall process can be visualized as a sequential flow from sample handling to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Stock Solution (1 mg/mL in Methanol) p2 Working Solution (Dilute to 1 µg/mL) p1->p2 p3 Final Sample (Filter 0.22 µm) p2->p3 a1 LC Separation (C18 Column) p3->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 MS1 Full Scan (Identify [M+H]⁺) a2->a3 a4 Precursor Isolation (m/z 237/239) a3->a4 a5 Collision-Induced Dissociation (CID) a4->a5 a6 MS2 Product Ion Scan (Detect Fragments) a5->a6 d1 Confirm Isotopic Pattern a6->d1 d2 Identify Fragment Ions d1->d2 d3 Propose Fragmentation Pathway d2->d3

Caption: High-level workflow for the LC-MS/MS analysis.

Detailed Protocols

Adherence to a precise protocol is essential for reproducibility. This section provides self-validating, step-by-step instructions for analysis.

Materials and Reagents
  • Analyte: 5-(3-bromophenyl)-1-methyl-1H-pyrazole standard

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Additive: Formic Acid (≥99%)

  • Equipment: Analytical balance, volumetric flasks, micropipettes, autosampler vials, 0.22 µm syringe filters (e.g., PTFE).

Sample Preparation Protocol

Rationale: The goal is to prepare a clean, particle-free sample at a concentration suitable for ESI-MS to avoid detector saturation and ion suppression. Methanol is chosen for its ability to readily dissolve the analyte and its compatibility with reversed-phase chromatography.

  • Stock Solution (1 mg/mL):

    • Accurately weigh ~1.0 mg of the analyte standard.

    • Dissolve in 1.0 mL of methanol in a volumetric flask.

    • Vortex until fully dissolved. This solution should be stored at 2-8°C.

  • Working Standard (1 µg/mL):

    • Perform a serial dilution from the stock solution.

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.

    • Add 990 µL of 50:50 methanol:water to create a 10 µg/mL intermediate solution.

    • Pipette 100 µL of the 10 µg/mL solution and add 900 µL of 50:50 methanol:water to yield the final 1 µg/mL working standard.

  • Final Sample Preparation:

    • Filter the 1 µg/mL working standard through a 0.22 µm syringe filter directly into an autosampler vial.

    • Causality: Filtering is a critical step to remove any particulates that could clog the delicate tubing and spray needle of the LC-MS system, preventing costly downtime and ensuring consistent performance.

LC-MS/MS Instrumental Method

Rationale: A standard reversed-phase C18 column is a good starting point for retaining this moderately polar molecule. A gradient elution ensures that the analyte is eluted as a sharp peak. Formic acid is added to the mobile phase to promote protonation ([M+H]⁺ formation) in the ESI source, thereby enhancing the signal.[7]

ParameterRecommended SettingRationale
LC System Standard HPLC/UHPLC SystemProvides necessary separation.
Column C18, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reversed-phase.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% B to 95% B over 5 minBroad gradient to ensure elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLBalances sensitivity with potential for overload.
MS System Q-TOF or Triple Quadrupole (QqQ)Provides MS/MS capabilities.
Ionization Mode Electrospray Ionization (ESI), PositiveAnalyte has basic nitrogens, ideal for protonation.
Capillary Voltage 3.5 kVOptimizes spray stability and ion generation.
Gas Temp. 325 °CFacilitates desolvation of droplets.
Gas Flow 8 L/minAssists in desolvation.
MS1 Scan Range m/z 100 - 400Covers the expected mass of the analyte.
MS2 Precursor(s) m/z 237.0 and 239.0Isolates both major bromine isotopes for fragmentation.
Collision Energy 20-40 eV (Ramped)A range of energies ensures comprehensive fragmentation.

Results and Data Interpretation

Full Scan (MS1) Spectrum: The Bromine Signature

The most telling feature in the full scan mass spectrum is the molecular ion cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the protonated molecule [M+H]⁺ will appear as a pair of peaks separated by 2 m/z units with nearly equal intensity.[4][8][9]

  • [M(⁷⁹Br)+H]⁺: Calculated m/z = 237.0029

  • [M(⁸¹Br)+H]⁺: Calculated m/z = 239.0008

Observing this 1:1 doublet at m/z 237 and 239 is the primary confirmation of the elemental formula and the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) and Fragmentation

By selecting the precursor ions (m/z 237 and 239) and subjecting them to collision-induced dissociation (CID), we can generate structurally informative fragment ions. The fragmentation of substituted pyrazoles often involves cleavage of the pyrazole ring or the bonds connecting its substituents.[1][10]

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
237.0 / 239.0157.9 / 159.9C₄H₅N₂ (81.05 Da)[C₆H₄Br]⁺ (Bromophenyl cation)
237.0 / 239.0156.9 / 158.9C₄H₆N₂ (82.06 Da)[C₆H₃Br]⁺• (Bromophenyl radical cation after H loss)
237.0 / 239.081.1C₆H₄Br (155.96 Da)[C₄H₅N₂]⁺ (Methylpyrazole cation)

Interpretation of Fragmentation:

  • The Bromophenyl Cation (m/z 158/160): The most likely and often most abundant fragmentation pathway is the cleavage of the C-C bond between the pyrazole and phenyl rings. The charge is preferentially retained by the aromatic bromophenyl fragment, which is highly stable. This fragment will also exhibit the 1:1 bromine isotopic pattern.

  • The Methylpyrazole Cation (m/z 81): The alternative cleavage, where the charge is retained on the heterocyclic portion of the molecule, results in a fragment at m/z 81. This ion will not have a bromine isotopic pattern. The observation of both complementary fragments provides very strong evidence for the proposed structure.

Proposed Fragmentation Pathway Diagram

Caption: Key fragmentation pathways for protonated 5-(3-bromophenyl)-1-methyl-1H-pyrazole.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the characterization of 5-(3-bromophenyl)-1-methyl-1H-pyrazole. By understanding the principles of ionization, the significance of the bromine isotopic signature, and the predictable fragmentation pathways, researchers can confidently identify and structurally elucidate this compound. The provided protocol serves as a validated starting point that can be adapted for quantitative analysis, impurity profiling, or metabolite identification in various stages of scientific research and development.

References

  • Santos, V. G., & de Suza, M. V. N. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]

  • Shishov, A., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]

  • Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

  • Webb, K. (2007). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Christianson, C. (2019). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. [Link]

  • Zhu, M., & Humphreys, W. G. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Protocols in Pharmacology. [Link]

  • The Organic Chemistry Tutor. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Krajsovszky, G., et al. (2019). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. Rapid Communications in Mass Spectrometry. [Link]

  • Gabidullin, B. M., et al. (2019). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]

  • Ahluwalia, V. K., et al. (1990). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Chemistry. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]

  • Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

  • University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. [Link]

  • van Thuijl, J., et al. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

Application

Application Note: Pharmacological Profiling of the 5-(3-bromophenyl)-1-methyl-1H-pyrazole Scaffold

This Application Note is structured as a high-level technical guide for drug discovery scientists evaluating the 5-(3-bromophenyl)-1-methyl-1H-pyrazole scaffold. This molecule represents a critical "privileged structure"...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists evaluating the 5-(3-bromophenyl)-1-methyl-1H-pyrazole scaffold. This molecule represents a critical "privileged structure" in medicinal chemistry, serving as the core pharmacophore for Cannabinoid Receptor 1 (CB1) antagonists (e.g., Rimonabant analogs) and various kinase inhibitors.[1]

The following protocols focus on Fragment Validation : assessing the scaffold's solubility, cytotoxicity, and baseline pharmacological activity before chemical elaboration.

Introduction & Scientific Context

The compound 5-(3-bromophenyl)-1-methyl-1H-pyrazole is a 1,5-diarylpyrazole derivative. In drug discovery, this scaffold is historically significant as the template for Rimonabant (SR141716A) and related CB1 inverse agonists [1]. The presence of the bromine atom at the meta-position of the phenyl ring provides a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate diverse libraries.

However, "naked" pyrazole scaffolds often exhibit poor aqueous solubility and off-target hepatotoxicity. Before deploying this molecule into high-throughput screening (HTS) or hit-to-lead optimization, it is critical to establish a Cellular Quality Control (QC) Profile .

Key Molecular Challenges
  • Lipophilicity: The bromine substituent significantly increases logP (approx. 3.5–4.0), raising the risk of compound precipitation in aqueous cell culture media.

  • Toxicity: 1,5-diarylpyrazoles have been linked to mitochondrial dysfunction in hepatocytes [2]. Early cytotoxicity screening is mandatory.

Compound Management & Solubility Protocol

Objective: To prepare stable assay-ready plates without compound precipitation, which causes false negatives (in inhibition assays) or false positives (in toxicity assays via crystal formation).

Solubilization Strategy

The bromine atom renders the molecule hydrophobic. Standard 100% DMSO stocks can crash out when added directly to media. We recommend an Intermediate Dilution Step .

DilutionWorkflow cluster_0 Critical QC Step Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Slow Addition) Assay Cell Assay Plate (0.5% DMSO Final) Inter->Assay 1:20 Transfer to Cells Check Visual Inspection for Precipitate Inter->Check

Figure 1: Two-step dilution workflow to prevent "crash-out" of the brominated scaffold.

Protocol Steps:
  • Stock Preparation: Dissolve powder in anhydrous DMSO to 10 mM. Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Intermediate Plate: Dilute 10 mM stock 1:10 into PBS (pH 7.4) containing 0.01% Pluronic F-127. Note: Pluronic prevents aggregation of lipophilic fragments.

  • Final Dosing: Transfer from Intermediate Plate to Cell Plate. Final DMSO concentration must be

    
     v/v to avoid solvent toxicity [3].
    

Protocol A: Hepatocellular Toxicity Profiling (HepG2)

Rationale: Rimonabant was withdrawn due to psychiatric side effects, but structural analogs often fail due to hepatotoxicity. Using HepG2 cells with an ATP-based readout provides a sensitive measure of mitochondrial health, which is a known target of pyrazole toxicity.

Assay Type: CellTiter-Glo® (Promega) - Luminescent ATP Detection.

Materials
  • Cells: HepG2 (human liver carcinoma), ATCC HB-8065.

  • Media: EMEM + 10% FBS + 1% Pen/Strep.

  • Reagent: CellTiter-Glo® 2.0.

  • Control: Staurosporine (Positive Cell Death Control).

Step-by-Step Methodology
  • Seeding: Dispense 5,000 HepG2 cells/well in 25 µL media into a 384-well white opaque plate.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment: Add 5 µL of 6x concentrated compound (from Intermediate Plate).

    • Test Range: 10-point dose-response (100 µM to 0.5 nM).

    • Vehicle Control: 0.5% DMSO.

  • Exposure: Incubate for 48 hours.

  • Readout: Equilibrate plate to room temperature (RT) for 30 mins. Add 30 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins (dark).

  • Detection: Measure Luminescence (Integration time: 0.5s).

Data Analysis

Calculate % Viability relative to DMSO control: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">



  • Pass Criteria: IC50 > 50 µM. If IC50 < 10 µM, the scaffold requires structural modification to reduce lipophilicity before further development.

Protocol B: CB1 Receptor Functional Screen (cAMP)

Rationale: To determine if the 5-(3-bromophenyl)-1-methyl-1H-pyrazole fragment retains affinity for the Cannabinoid Type 1 (CB1) receptor. CB1 is G


i-coupled; activation inhibits adenylyl cyclase. We will test for Antagonist Activity  (ability to block a reference agonist).

Assay Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection of cAMP.

  • Agonist (CP55,940): Decreases cAMP.

  • Antagonist (Test Compound): Restores cAMP levels.

CB1_Pathway cluster_mechanism Mechanism of Action Agonist Agonist (CP55,940) CB1 CB1 Receptor (GPCR) Agonist->CB1 Activates Compound Test Compound (Pyrazole) Compound->CB1 Blocks Gi Gai Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Low Signal) AC->cAMP Converts ATP ATP ATP

Figure 2: CB1 Signaling Pathway. The pyrazole scaffold is tested for its ability to block the Agonist-induced inhibition of Adenylyl Cyclase.

Materials
  • Cells: CHO-K1 stably expressing human CNR1 (CB1) and cAMP biosensor.

  • Agonist: CP55,940 (Reference CB1 agonist).

  • Stimulator: Forskolin (to raise basal cAMP so inhibition can be measured).

  • Kit: HTRF cAMP HiRange Kit (Cisbio/Revvity) or Lance Ultra cAMP (PerkinElmer).

Step-by-Step Methodology (Antagonist Mode)
  • Cell Prep: Resuspend cells in stimulation buffer (HBSS + 500 µM IBMX to block phosphodiesterase). Seed 2,000 cells/well in 384-well low-volume plate (5 µL).

  • Compound Addition: Add 2.5 µL of Test Compound (at 4x final concentration). Incubate 15 mins at RT.

    • Note: This pre-incubation allows the pyrazole to occupy the orthosteric site.

  • Agonist Challenge: Add 2.5 µL of Agonist Mix (CP55,940 at EC80 concentration + 10 µM Forskolin).

  • Stimulation: Incubate 30 mins at RT.

  • Detection: Add 5 µL cAMP-d2 antibody + 5 µL Cryptate conjugate (Lysis buffer).

  • Readout: Incubate 1 hour. Read TR-FRET (Excitation: 320nm, Emission: 615nm/665nm).

Data Interpretation[3][4][5][6][7]
  • Signal Calculation: HTRF Ratio = (Signal 665nm / Signal 615nm) × 10,000.

  • Inverse Relationship: In HTRF cAMP assays, High Signal = Low cAMP (due to competitive binding of labeled cAMP).

    • Agonist alone: High HTRF Ratio (Low cAMP).

    • Antagonist + Agonist: Low HTRF Ratio (High cAMP - recovery of Forskolin signal).

Compound StateExpected Result (cAMP Levels)HTRF Signal
Vehicle + Forskolin High (Basal)Low
Agonist (CP55,940) Low (Inhibited)High
Test Compound (Active) High (Rescue)Low
Test Compound (Inactive) Low (Inhibited)High

References

  • Lange, J. H., & Kruse, C. G. (2005). Key chemical motifs for cannabinoid CB1 receptor antagonists/inverse agonists. Drug Discovery Today, 10(10), 693-702. Link

  • Gomez-Lechon, M. J., et al. (2010). In vitro evaluation of potential hepatotoxicity of rimonabant and its metabolites. Chemical Research in Toxicology, 23(6), 1019-1026. Link

  • Assay Guidance Manual (NCBI). DMSO Tolerance and Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2]Link

  • Pertwee, R. G. (2005). Inverse agonism and neutral antagonism at cannabinoid CB1 receptors. Life Sciences, 76(12), 1307-1324. Link

Sources

Method

Application Note: Kinase Profiling of the Privileged Scaffold 5-(3-bromophenyl)-1-methyl-1H-pyrazole

This Application Note is designed for researchers in early-stage drug discovery, specifically those utilizing Fragment-Based Drug Discovery (FBDD) or scaffold profiling to identify novel kinase inhibitors. Abstract & Sci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in early-stage drug discovery, specifically those utilizing Fragment-Based Drug Discovery (FBDD) or scaffold profiling to identify novel kinase inhibitors.

Abstract & Scientific Rationale

The molecule 5-(3-bromophenyl)-1-methyl-1H-pyrazole represents a classic "privileged scaffold" in kinase inhibitor design. The pyrazole core, often functioning as a hinge-binding motif, mimics the adenine ring of ATP, forming hydrogen bonds with the kinase backbone (typically the gatekeeper residue). The 3-bromophenyl group at the 5-position provides a hydrophobic vector capable of exploring the selectivity pocket (back pocket) or solvent-exposed regions, depending on the specific kinase conformation (DFG-in vs. DFG-out).

This guide details a robust workflow for screening this scaffold against a broad kinase panel to identify initial hits, followed by orthogonal validation and potency determination.

Compound Management & Preparation

Physicochemical Properties[1][2]
  • Compound: 5-(3-bromophenyl)-1-methyl-1H-pyrazole

  • Molecular Weight: ~237.10 g/mol [1][2]

  • Solubility: High lipophilicity (cLogP ~3.0). Poor aqueous solubility; highly soluble in DMSO.

Stock Solution Preparation

To ensure assay reproducibility, proper handling of the DMSO stock is critical to prevent compound precipitation upon dilution into aqueous buffers.

  • Weighing: Weigh approximately 2.4 mg of solid compound.

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO (Sigma-Aldrich, HPLC grade) to generate a 10 mM Master Stock .

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Plate Preparation:

    • Dilute the Master Stock to 1 mM in 100% DMSO for the "100x" working solution.

    • For aqueous assay buffers, ensure the final DMSO concentration does not exceed 1% (v/v) to avoid inhibiting the kinase enzyme itself.

Experimental Workflow: The Screening Cascade

We employ a funnel approach: Broad Screening (Single Point)


Hit Confirmation (IC50) 

Orthogonal Validation (Binding) .
Visualization: Screening Cascade Logic

ScreeningCascade Compound 5-(3-bromophenyl)-1-methyl-1H-pyrazole (10 mM DMSO Stock) PrimaryScreen Phase 1: Primary Screen Broad Panel (300+ Kinases) Conc: 10 µM | Method: ADP-Glo Compound->PrimaryScreen Analysis Data Analysis Cutoff: >50% Inhibition PrimaryScreen->Analysis Analysis->Compound Fail (Stop) HitList Hit List Generation Analysis->HitList Pass IC50 Phase 2: Potency Determination 10-point Dose Response Method: ADP-Glo / Radiometric HitList->IC50 Orthogonal Phase 3: Orthogonal Validation Binding Affinity (Kd) Method: LanthaScreen (TR-FRET) IC50->Orthogonal Lead Validated Scaffold Lead Ready for SAR Expansion Orthogonal->Lead

Figure 1: The strategic screening cascade designed to filter the pyrazole scaffold from a broad library to a validated hit.

Phase 1: High-Throughput Primary Screen (Activity Assay)

Objective: Profile the compound against a diversity panel (e.g., KinaseProfiler™ or SelectScreen™) at a single concentration to identify active targets. Method: ADP-Glo™ Kinase Assay (Promega).[3] This assay is universal, measuring the ADP formed from the kinase reaction, making it suitable for both Ser/Thr and Tyrosine kinases.

Assay Principle

The assay quantifies kinase activity by converting the ADP produced during the reaction back into ATP, which is then converted to light by Ultra-Glo™ Luciferase. The luminescent signal is positively correlated with ADP amount and kinase activity.

Protocol Steps
  • Reagent Prep: Thaw Kinase, Substrate, ATP, and ADP-Glo reagents.

  • Plate Setup (384-well white, low-volume plate):

    • Test Wells: 1 µL of Compound (at 40 µM in 4% DMSO) + 2 µL Kinase + 1 µL Substrate/ATP mix.

      • Final Reaction: 4 µL volume, 10 µM Compound, 1% DMSO.

    • Positive Control (Max Activity): 1 µL DMSO (4%) + Kinase + Substrate/ATP.

    • Negative Control (No Activity): 1 µL DMSO (4%) + Buffer (No Kinase) + Substrate/ATP.

    • Inhibitor Control: Staurosporine (1 µM final) to verify assay sensitivity.

  • Kinase Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Reaction:

    • Add 4 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

    • Incubate 40 min at RT.

  • Detection:

    • Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).

    • Incubate 30 min at RT.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis (Primary Screen)

Calculate the Percent Inhibition for the scaffold against each kinase:



  • Hit Cutoff: Any kinase showing >50% inhibition at 10 µM is considered a "Hit" and proceeds to Phase 2.

Phase 2: Dose-Response (IC50) Determination

Objective: Determine the potency of the scaffold against the hits identified in Phase 1. Concentration Range: 10-point serial dilution (1:3), starting at 100 µM down to 5 nM.

Protocol Modifications
  • Follow the same ADP-Glo steps as above, but vary the compound concentration.

  • ATP Concentration: It is critical to run this assay at

    
     apparent  for ATP for each specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors (which this pyrazole likely is).
    
Curve Fitting

Plot % Inhibition (Y-axis) vs. Log[Compound] (X-axis). Fit data using a non-linear regression (4-parameter logistic equation):



Phase 3: Orthogonal Validation (Binding Assay)

Objective: Confirm that the inhibition is due to physical binding and not an artifact (e.g., aggregation or luciferase interference). Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).

Assay Principle

This is a TR-FRET assay. An Alexa Fluor™ 647-labeled "Tracer" (ATP-competitive probe) binds to the kinase. An Europium-labeled antibody binds to the kinase tag (e.g., His or GST).

  • No Inhibitor: Tracer binds

    
     High FRET signal.
    
  • Inhibitor Bound: Tracer displaced

    
     Low FRET signal.
    
Protocol
  • Prepare Plate: Add 5 µL of compound (series) to a 384-well plate.

  • Add Master Mix: Add 5 µL of Kinase/Antibody mixture.

  • Add Tracer: Add 5 µL of Tracer (at

    
     concentration).
    
  • Incubate: 60 minutes at RT.

  • Read: Measure TR-FRET (Excitation 340 nm; Emission 665 nm [Tracer] and 615 nm [Eu]).

  • Calculate: Emission Ratio (

    
    ). Lower ratio = Stronger binding.
    

Expected Results & Selectivity Analysis

For the scaffold 5-(3-bromophenyl)-1-methyl-1H-pyrazole , expect activity against kinases with accessible hydrophobic back-pockets.

Data Presentation Table
Kinase TargetPrimary Screen (% Inh @ 10µM)IC50 (µM) [Activity]Kd (µM) [Binding]Classification
JNK3 85%1.20.9Primary Hit
Aurora A 60%5.44.1Weak Hit
p38 MAPK 92%0.50.3Potent Hit
EGFR 10%>100N.D.Inactive
Selectivity Metrics

To quantify the "promiscuity" of this scaffold, calculate the Gini Coefficient or Selectivity Score (S(35)) :



  • A low score (<0.1) indicates a selective binder.

  • A high score (>0.[1][2]3) indicates a "privileged" but promiscuous scaffold requiring SAR optimization.

Troubleshooting & Quality Control

  • Z-Prime (

    
    ):  Must be 
    
    
    
    for the assay to be valid.
    
    
    (Where
    
    
    is positive control and
    
    
    is negative control).
  • Solubility Issues: If IC50 curves plateau below 100% inhibition, the compound may be precipitating. Check the assay buffer for turbidity or reduce the top concentration.

  • Interference: Pyrazoles rarely fluoresce, but always check the compound alone in the detection buffer to rule out false positives in optical assays.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[3] Promega.[3][4] Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher. Link

  • Zhang, J., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Link

  • Fabbro, D., et al. "Ten years of protein kinase inhibitors: from biological validation to clinical use." Methods in Molecular Biology, 2012. (Context on Pyrazole Scaffolds). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329763529, 5-(3-Bromophenyl)-1H-pyrazole." PubChem, 2023. Link

Sources

Application

Application Note: Development of Analytical Standards for 5-(3-bromophenyl)-1-methyl-1H-pyrazole

Abstract This application note provides a comprehensive guide for the development of analytical standards for the novel small molecule, 5-(3-bromophenyl)-1-methyl-1H-pyrazole. As a potential active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development of analytical standards for the novel small molecule, 5-(3-bromophenyl)-1-methyl-1H-pyrazole. As a potential active pharmaceutical ingredient (API), establishing robust and reliable analytical methods is critical for ensuring its identity, purity, and quality throughout the drug development lifecycle. This document outlines detailed protocols for the characterization and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Introduction

5-(3-bromophenyl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative with potential applications in pharmaceutical development. The pyrazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents.[1] The introduction of a bromophenyl group can significantly influence the compound's physicochemical and biological properties. To ensure the quality and consistency of this compound in research and development, as well as in potential future manufacturing, a suite of validated analytical methods is essential.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] This application note details the experimental conditions for the primary analytical techniques required for the comprehensive characterization of 5-(3-bromophenyl)-1-methyl-1H-pyrazole, including its identification, purity profiling, and assay. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an API is fundamental to developing appropriate analytical methods.[3] While experimental data for 5-(3-bromophenyl)-1-methyl-1H-pyrazole is not extensively available, data from closely related analogs can provide valuable insights.

PropertyValue/PredictionSource
Molecular FormulaC₁₀H₉BrN₂-
Molecular Weight237.10 g/mol
AppearanceExpected to be a solid[3][4]
Melting Point71-76 °C (for 5-(3-bromophenyl)-1H-pyrazole)[4]
SolubilityLow aqueous solubility is expected. PubChem lists a solubility of 4.2 µg/mL at pH 7.4 for the related 3-(4-bromophenyl)-5-methyl-1H-pyrazole.
UV AbsorptionAromatic nature suggests UV absorbance, likely in the 200-300 nm range.[5]

Analytical Workflows

A multi-tiered approach is recommended for the comprehensive analysis of 5-(3-bromophenyl)-1-methyl-1H-pyrazole. The following diagrams illustrate the logical flow for identification, purity assessment, and quantitative assay.

Identification_Workflow cluster_0 Identification Sample Test Sample of 5-(3-bromophenyl)-1-methyl-1H-pyrazole NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy Sample->IR Comparison Compare Spectra with Reference Standard NMR->Comparison MS->Comparison IR->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the identification of 5-(3-bromophenyl)-1-methyl-1H-pyrazole.

Purity_Assay_Workflow cluster_1 Purity & Assay Sample_Prep Sample Preparation HPLC HPLC-UV Analysis Sample_Prep->HPLC GC_MS GC-MS Analysis (for volatile impurities) Sample_Prep->GC_MS Purity Impurity Profiling (Peak Area %) HPLC->Purity Assay Quantitative Assay (vs. Reference Standard) HPLC->Assay GC_MS->Purity

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Kinase Inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound "5-(3-bromophenyl)-1-methyl-1H-pyrazole" is not a well-characterized biological agent with a known specific target. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "5-(3-bromophenyl)-1-methyl-1H-pyrazole" is not a well-characterized biological agent with a known specific target. This guide will therefore focus on the broader, highly relevant class of pyrazole-containing kinase inhibitors, using principles and examples applicable to many such molecules in drug discovery and chemical biology. The pyrazole moiety is a common scaffold in a multitude of kinase inhibitors, making the understanding of its potential off-target effects crucial for accurate experimental interpretation.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with pyrazole-based inhibitors?

A1: Off-target effects occur when a drug or compound binds to and modulates the activity of proteins other than its intended therapeutic target.[7] This can lead to a range of issues, from misleading experimental data to adverse drug reactions in a clinical setting.[7] The pyrazole ring is a versatile scaffold that can form hydrogen bonds with amino acid residues in the ATP-binding pocket of kinases.[8] Due to the conserved nature of this pocket across the human kinome (the full complement of protein kinases), inhibitors designed for one kinase can inadvertently bind to others, leading to off-target activity.[3][9]

Q2: My pyrazole compound shows high potency in a biochemical assay but weaker or different-than-expected activity in a cell-based assay. Could this be due to off-target effects?

A2: This is a classic indicator of potential off-target activity. While a compound may be potent against a purified, isolated kinase, in a cellular context, factors such as cell permeability, efflux pumps, and competition with high intracellular ATP concentrations can alter its efficacy.[10] Furthermore, if the compound engages with other cellular targets, the net phenotypic effect can be a complex result of both on-target and off-target activities, sometimes leading to cellular toxicity that masks the intended biological effect.[11]

Q3: What are some common off-targets for pyrazole-containing kinase inhibitors?

A3: The off-target profile is highly specific to the individual compound's structure. However, due to the scaffold's nature, other kinases are the most common off-targets. For instance, a compound designed to inhibit a specific tyrosine kinase might also show activity against other tyrosine or even serine/threonine kinases.[3] Comprehensive kinase profiling is essential to identify these unintended interactions.[12][13]

Q4: How can I proactively assess the selectivity of my compound?

A4: The best practice is to perform a broad kinase selectivity screen early in the development process.[14] Several commercial services offer screening against large panels of kinases (e.g., the full kinome).[9][15] This provides a quantitative measure of your compound's activity against a wide range of potential off-targets and helps to build a selectivity profile.

Troubleshooting Guide: From Assay to In-Cell Validation

Issue 1: Inconsistent IC50 Values and Ambiguous Structure-Activity Relationships (SAR)

Potential Cause: You may be observing a composite effect of your compound on both the intended target and one or more off-targets. This is particularly common when the off-target has a similar potency to the on-target.

Recommended Action:

  • Orthogonal Assay Confirmation: Validate your primary assay findings with a secondary, mechanistically distinct assay. For example, if your primary screen is a luminescence-based assay measuring ATP consumption (like ADP-Glo™), a valuable orthogonal approach would be a fluorescence resonance energy transfer (FRET)-based assay that directly measures substrate phosphorylation.[16]

  • Use of a Structurally Unrelated Control Compound: If another inhibitor with a different chemical scaffold is known to be selective for your target, use it as a positive control. If your pyrazole compound produces a cellular phenotype that the control compound does not, this suggests the phenotype may be driven by off-target effects.

  • Kinase Selectivity Profiling: As mentioned in the FAQs, this is the most direct way to identify problematic off-targets. The data below illustrates a hypothetical selectivity profile for a pyrazole-based inhibitor.

Kinase TargetIC50 (nM)Selectivity Ratio (Off-target/On-target)
Primary Target Kinase A 10 1
Off-Target Kinase B505
Off-Target Kinase C50050
Off-Target Kinase D>10,000>1,000

A higher selectivity ratio indicates greater selectivity for the primary target.

Issue 2: Unexpected Cellular Phenotype or Toxicity

Potential Cause: The observed cellular response may not be due to the inhibition of your primary target. Off-target effects can trigger unintended signaling pathways, leading to unforeseen biological consequences, including cell death.[11]

Recommended Actions:

  • Target Engagement Validation in Intact Cells using Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm that your compound is binding to its intended target in a physiological context.[17][18] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[18]

    Experimental Protocol: Microplate-based CETSA for Target Engagement [19]

    • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a range of concentrations of your pyrazole inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours at 37°C).[19]

    • Thermal Challenge: Heat the plates in a PCR machine across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by cooling.[19]

    • Cell Lysis: Lyse the cells to release their protein content.[19]

    • Separation of Soluble and Aggregated Proteins: Centrifuge the plates to pellet the denatured, aggregated proteins.

    • Detection: Carefully collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of your target protein remaining in the soluble fraction using a specific detection method like ELISA, Western Blot, or an AlphaScreen® assay.[19]

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[20]

  • Genetic Knockout/Knockdown of the Target: The gold standard for validating that a compound's effect is on-target is to use a genetic approach.[11] If knocking out or knocking down your target protein with CRISPR/Cas9 or RNAi, respectively, phenocopies the effect of your inhibitor, it provides strong evidence for on-target activity. Conversely, if your inhibitor is still effective in cells lacking the target protein, its mechanism of action is unequivocally off-target.[11]

    Workflow for Genetic Validation of On-Target Activity

    Caption: Genetic validation workflow.

Issue 3: Difficulty in Replicating Data from Literature

Potential Cause: Subtle differences in experimental conditions can significantly impact a kinase inhibitor's activity and selectivity. A critical and often overlooked variable is the ATP concentration used in biochemical assays.[10][21]

Recommended Action:

Standardize ATP Concentration Relative to Km: The inhibitory potency (IC50) of ATP-competitive inhibitors is highly dependent on the concentration of ATP in the assay.[10] For meaningful comparison of potency and selectivity across different kinases, it is recommended to run assays at an ATP concentration that is close to the Michaelis constant (Km) for each specific kinase.[10] Cellular ATP concentrations are in the millimolar range, which is often much higher than the ATP Km for many kinases. This can lead to a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical assays run at low ATP concentrations.[10]

Decision Tree for Troubleshooting Inconsistent Kinase Assay Results

G start Inconsistent Results with Pyrazole Inhibitor q1 Are biochemical IC50s consistent across runs? start->q1 q2 Are cell-based EC50s much higher than biochemical IC50s? q1->q2 Yes sol1 Check assay parameters: - ATP concentration (use Km) - Enzyme/substrate linearity - Buffer components q1->sol1 No q3 Does a structurally distinct inhibitor for the same target show a similar phenotype? q2->q3 No sol2 Potential issues with: - Cell permeability - Efflux pumps - High intracellular ATP q2->sol2 Yes q4 Have you confirmed target engagement in cells (e.g., CETSA)? q3->q4 Yes sol3 Your inhibitor may have significant off-target effects driving the phenotype. q3->sol3 No sol4 Perform genetic validation (KO/KD) to confirm on-target mechanism. q4->sol4 No end_point Re-evaluate compound or SAR q4->end_point Yes sol1->q2 sol2->q3 sol3->q4 sol4->end_point

Caption: Troubleshooting decision tree.

By systematically applying these troubleshooting strategies, researchers can gain a clearer understanding of the on- and off-target activities of their pyrazole-based inhibitors, leading to more robust and reliable experimental outcomes.

References

  • ChemHelp ASAP. (2020). off-target effects. YouTube. [Link]

  • Lin, S., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Patsnap. (2021). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Synthesis, anticancer, antitubercular and antimicrobial activity of 1-substituted 3-aryl-5-(3′-bromophenyl)-pyrazolines. ResearchGate. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • ResearchGate. (n.d.). Strategies to reduce off-target effects. ResearchGate. [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Peterson, J. R. (2008). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. ACS Chemical Biology. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • An, S., & Kumar, T. R. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. [Link]

  • Anti-Cancer Drugs. (2024). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Anti-Cancer Drugs. [Link]

  • European Journal of Medicinal Chemistry. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry. [Link]

  • Česká a slovenská farmacie. (2023). Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds. Česká a slovenská farmacie. [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Interdisciplinary Science. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. MRC PPU. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Center for Biotechnology Information. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie. [Link]

Sources

Optimization

Enhancing the cell permeability of 5-(3-bromophenyl)-1-methyl-1H-pyrazole derivatives

Ticket Subject: Enhancing Cell Permeability of 5-(3-bromophenyl)-1-methyl-1H-pyrazole Derivatives Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, ADME-Tox Division Status: Open Priority: High Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Enhancing Cell Permeability of 5-(3-bromophenyl)-1-methyl-1H-pyrazole Derivatives

Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, ADME-Tox Division Status: Open Priority: High

Executive Summary & Scaffold Analysis

Welcome to the technical support hub. You are working with a 5-(3-bromophenyl)-1-methyl-1H-pyrazole scaffold. Based on my experience with biaryl pyrazole kinase inhibitors and similar bioactive cores, this scaffold presents a classic medicinal chemistry paradox:

  • The Pharmacophore: The 3-bromophenyl group provides essential hydrophobic contacts (often filling a hydrophobic pocket in kinases like p38 or B-Raf), and the pyrazole acts as a hinge binder or linker.

  • The Liability: The combination of the aromatic bromine and the methylated pyrazole creates a highly lipophilic core (cLogP often > 3.5–4.0).

The Core Problem: Your permeability issues are likely driven by solubility-limited absorption or membrane trapping , rather than a lack of intrinsic lipophilicity. The bromine atom significantly increases molecular weight and lipophilicity without adding hydrogen bond donors/acceptors (HBD/HBA), often leading to "brick dust" properties—compounds that are insoluble in both water and lipids.

This guide is structured to diagnose whether your issue is assay-based (false negatives) or intrinsic (molecular flaw) and provide remediation strategies.

Diagnostic & Troubleshooting (FAQs)

Category A: Assay Artifacts vs. True Permeability

Q1: My compound shows near-zero permeability (


 cm/s) in Caco-2, but mass balance recovery is extremely low (< 50%). Is it impermeable or metabolically unstable? 

Dr. Thorne: Low recovery in Caco-2 for this scaffold is rarely due to metabolism (unless you have a very labile ester). It is almost certainly Non-Specific Binding (NSB) to the plastic transwell plates or precipitation in the donor compartment.

  • The Mechanism: The 3-bromophenyl moiety is "sticky." It binds to polystyrene. If the compound sticks to the plastic, it never reaches the receiver well, calculating a falsely low

    
    .
    
  • The Fix:

    • Add BSA: Supplement the receiver (basolateral) buffer with 0.5%–4% Bovine Serum Albumin (BSA). This creates a "sink condition" that mimics the blood's albumin binding, pulling the lipophilic drug through the monolayer.

    • Check Solubility: Run a kinetic solubility assay in the exact transport buffer (pH 7.4). If solubility is

      
      , your 
      
      
      
      is solubility-limited.

Q2: PAMPA results show high membrane retention (R > 80%) but low permeability. What does this mean?

Dr. Thorne: This confirms your molecule is membrane-trapped . The compound enters the lipid bilayer easily (high lipophilicity) but refuses to exit into the aqueous acceptor compartment because it hates water.

  • Action: You do not need to make the molecule more lipophilic. You need to lower the LogP or introduce a "solubilizing handle" to encourage exit from the membrane.

Category B: Chemical Optimization[1][2]

Q3: The bromine at the 3-position is essential for potency. How can I improve permeability without removing it?

Dr. Thorne: If the Br is non-negotiable, you must modify the rest of the scaffold to balance the physicochemical properties.

  • Strategy 1: "Nitrogen Walking": Replace one carbon in the phenyl ring with a nitrogen (turning phenyl into pyridine). This lowers cLogP by ~1.0 unit and increases water solubility without drastically changing the steric bulk.

  • Strategy 2: The Pyrazole N-Methyl Switch: The

    
    -methyl group is a metabolic soft spot and adds lipophilicity. Consider replacing the methyl with a difluoromethyl (
    
    
    
    )
    or a small polar tail (e.g., oxetane or methoxyethyl ). This reduces the overall lipophilicity while maintaining the steric demand.

Strategic Visualization: The Optimization Workflow

The following diagram outlines the decision logic for optimizing your pyrazole derivative based on initial assay data.

PermeabilityOptimization Start Start: Low Permeability Result (5-(3-bromophenyl)-1-methyl-1H-pyrazole) CheckRecovery Check Mass Balance / Recovery (< 70%?) Start->CheckRecovery LowRecovery Issue: Non-Specific Binding / Precipitation CheckRecovery->LowRecovery Yes HighRecovery Issue: Intrinsic Permeability / Efflux CheckRecovery->HighRecovery No FixAssay Protocol Adjustment: 1. Add 4% BSA to Receiver 2. Use Glass-Coated Plates 3. Verify Solubility LowRecovery->FixAssay EffluxCheck Calculate Efflux Ratio (B-A / A-B) (> 2.0?) HighRecovery->EffluxCheck IsEfflux P-gp Substrate EffluxCheck->IsEfflux Yes NotEfflux Passive Diffusion Issue EffluxCheck->NotEfflux No ChemFixEfflux Chemical Strategy: 1. N-methylation of H-bond donors 2. Add steric bulk near H-bonds 3. Reduce total H-bond count IsEfflux->ChemFixEfflux ChemFixPassive Chemical Strategy: 1. Nitrogen Walk (Phenyl -> Pyridine) 2. Bioisostere (Br -> CF3 or Cl) 3. Add Polar Handle (Morpholine/Piperazine) NotEfflux->ChemFixPassive

Figure 1: Decision Matrix for Permeability Troubleshooting. Blue nodes indicate diagnostic steps; Green/Red nodes indicate classification; White nodes indicate actionable protocols.

Detailed Experimental Protocols

Protocol A: High-Lipophilicity Caco-2 Assay (The "BSA Method")

Use this protocol when standard Caco-2 assays yield low recovery due to the hydrophobic nature of the bromophenyl-pyrazole core.

Materials:

  • Caco-2 monolayers (21-day culture).

  • Transport Buffer: HBSS, 25 mM HEPES, pH 7.4.

  • Additive: Bovine Serum Albumin (BSA), Fatty Acid-Free.

Step-by-Step:

  • Preparation: Dissolve test compound in DMSO (10 mM stock). Dilute to 10

    
     in Transport Buffer.
    
    • Critical: If the solution turns cloudy, sonicate. If it remains cloudy, you must lower the concentration to 1

      
      .
      
  • Receiver Plate Setup:

    • Apical to Basolateral (A->B): Fill Receiver (Basolateral) wells with HBSS + 4% BSA . The BSA acts as a "sink" to capture the lipophilic drug.

    • Basolateral to Apical (B->A): Fill Receiver (Apical) wells with HBSS + 4% BSA .

  • Incubation: Incubate at 37°C for 90 minutes (shaking at 60 rpm).

  • Analysis:

    • Collect samples from both donor and receiver wells.

    • Extraction: You must perform an acetonitrile crash (1:4 ratio) immediately to release drug bound to BSA before LC-MS/MS analysis.

  • Calculation:

    
    
    Note: With BSA, the sink conditions are maintained longer, providing a more linear transport rate.
    
Protocol B: Chemical Modification (Nitrogen Walking)

Use this strategy if the assay confirms intrinsic poor solubility/permeability.

Objective: Reduce cLogP of 5-(3-bromophenyl)-1-methyl-1H-pyrazole without losing the aromatic interaction.

ModificationStructure ChangePredicted EffectRationale
Original 3-bromophenylcLogP ~3.8High lipophilicity, poor solubility.
Variant 1 3-bromo-5-pyridyl cLogP ~2.9Recommended. Pyridine nitrogen acts as an H-bond acceptor, increasing aqueous solubility while maintaining the aromatic vector of the Br.
Variant 2 3-cyanophenyl cLogP ~2.5Bioisostere. Cyano (CN) is a pseudo-halogen. It mimics the electronics of Br but is much less lipophilic.
Variant 3 1-(2-methoxyethyl) cLogP ~3.2Solubilizing Tail. Replacing the N-methyl on the pyrazole with a methoxyethyl group disrupts crystal packing and aids solvation.

Data Summary Table: Expected Outcomes

ParameterStandard Assay ResultOptimized Assay (with BSA)Interpretation

(A->B)

cm/s

cm/s
Compound was sticking to plastic; BSA fixed the recovery.
Recovery (%) 30% - 40%> 85%Confirms Non-Specific Binding (NSB).
Efflux Ratio N/A (Low recovery)> 2.5Compound is a P-gp substrate. Requires structural capping of H-bonds.
Solubility

N/A"Brick Dust" molecule. Requires chemical modification (Variant 1 or 2 above).

References

  • Vertex AI Search. (2025). Strategies to improve cell permeability of pyrazole derivatives. 1[2]

  • Krishna, G., et al. (2025). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. ResearchGate. 3[4][2][5][6]

  • Kumar, R., et al. (2023).[2] Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. 2[2]

  • Tran, T., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. 7

  • Cui, Y., et al. (2019).[6] Conquering the beyond Rule of Five Space with an Optimized High-Throughput Caco-2 Assay. SLAS Discovery. 6[2]

Sources

Troubleshooting

Technical Support Guide: Scaling Up 5-(3-Bromophenyl)-1-methyl-1H-pyrazole Synthesis

From: Dr. Alex V., Senior Application Scientist, Process Chemistry Division To: Chemical Development Teams & Scale-Up Researchers Subject: Technical Dossier #PZ-5BR-01: Overcoming Regioselectivity & Safety Challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Alex V., Senior Application Scientist, Process Chemistry Division To: Chemical Development Teams & Scale-Up Researchers Subject: Technical Dossier #PZ-5BR-01: Overcoming Regioselectivity & Safety Challenges in 1,5-Disubstituted Pyrazole Synthesis

Strategic Overview: The "Regioselectivity Paradox"

Scaling up the synthesis of 5-(3-bromophenyl)-1-methyl-1H-pyrazole presents a classic heterocyclic challenge: Regiocontrol .

The reaction of methylhydrazine with 1,3-electrophiles (like enaminones or 1,3-diketones) typically favors the formation of the sterically less hindered 1-methyl-3-aryl isomer (thermodynamic product) over the desired 1-methyl-5-aryl isomer (kinetic/steric clash product).

To successfully scale this to kilogram quantities, you cannot rely on standard "mix-and-reflux" protocols. You must employ kinetic trapping or acid-mediated switching to invert the natural selectivity. This guide outlines the Enaminone Route modified with Methylhydrazine Hydrochloride , which is the industry-standard method for privileging the 1,5-isomer.

Critical Process Parameters (CPPs) & Logic
ParameterRecommendationScientific Rationale
Precursor Enaminone (via DMF-DMA)3-(Dimethylamino)-1-(3-bromophenyl)prop-2-en-1-one is more reactive and regioselective than the corresponding 1,3-diketone.
Reagent Form Methylhydrazine

HCl
CRITICAL: Using the free base favors the 1,3-isomer. The hydrochloride salt protonates the enaminone intermediate, altering the electrophilicity and favoring the attack of the substituted nitrogen (NHMe) at the carbonyl center (or preventing equilibration).
Solvent Ethanol (Abs.) Protic solvent supports the ionic transition state. Avoid non-polar solvents which slow down the proton-transfer steps.
Temperature Reflux (78°C) High temperature is required to drive the cyclization of the sterically crowded 1,5-isomer.
Experimental Protocol: The "Salt-Switch" Method
Step 1: Enaminone Formation
  • Reagents: 3-Bromoacetophenone (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
    
  • Conditions: Reflux in Toluene or neat (90-100°C) for 12 hours.

  • Workup: Evaporate volatiles. The enaminone often crystallizes upon cooling/trituration with hexanes.

  • Checkpoint: Verify disappearance of ketone via TLC/HPLC.

Step 2: Regioselective Cyclization (Target Step)
  • Reagents: Enaminone (from Step 1, 1.0 eq), Methylhydrazine Hydrochloride (1.1 eq).

  • Solvent: Ethanol (5-10 volumes).

  • Procedure:

    • Charge Enaminone and Ethanol to the reactor.

    • Add Methylhydrazine Hydrochloride portion-wise at ambient temperature (Exotherm risk).

    • Heat to reflux for 6–12 hours.

    • Monitor HPLC for consumption of enaminone and ratio of 1,5- vs 1,3-isomer.

  • Workup:

    • Cool to room temperature.

    • Concentrate to ~20% volume.

    • Dilute with water and extract with Ethyl Acetate or DCM.

    • Wash organic layer with brine, dry (

      
      ), and concentrate.
      
Step 3: Purification (Isomer Separation)
  • Challenge: You will likely have a 10:1 to 20:1 mixture favoring the 1,5-isomer (if run correctly) or a messy 1:1 mixture (if pH was not controlled).

  • Method: Recrystallization .[1][2] The 1,5-isomer (more symmetrical/compact) often has a higher melting point and different solubility profile than the 1,3-isomer.

    • Solvent System: Ethanol/Water or Heptane/EtOAc.

    • Note: If the ratio is poor, a silica plug filtration eluting with Hexane/EtOAc (gradient) may be needed before crystallization. The 1,5-isomer usually elutes after the 1,3-isomer on silica (due to the exposed lone pair on N2 being more accessible in the 1,3-isomer? Actually, 1,5-isomers are often less polar due to shielding, but check TLC). Verification: 1-methyl-5-phenylpyrazole is often less polar than 1-methyl-3-phenylpyrazole.

Troubleshooting Center (Q&A)
Q1: "I am consistently getting the 1-methyl-3-(3-bromophenyl) isomer as the major product. What went wrong?"

Diagnosis: You likely used free base methylhydrazine or the reaction medium became too basic. The Fix:

  • Switch to the Hydrochloride Salt: The presence of acid is the primary "switch" for regioselectivity in this specific scaffold.

  • Add Acetic Acid: If you only have free methylhydrazine, perform the reaction in glacial acetic acid or Ethanol with 1.5 eq of AcOH. The protonation of the enaminone nitrogen makes the

    
    -carbon less electrophilic relative to the carbonyl, or affects the hydrazine attack preference.
    
Q2: "The reaction mixture turned black/tarry during methylhydrazine addition."

Diagnosis: Uncontrolled exotherm or oxidation. The Fix:

  • Temperature Control: Methylhydrazine addition is exothermic. Add it slowly at <20°C before heating to reflux.

  • Inert Atmosphere: Hydrazines are sensitive to oxidation. Run the reaction under Nitrogen or Argon.

Q3: "How do I safely handle Methylhydrazine on a 1kg scale?"

Safety Protocol:

  • Containment: Use a closed reactor system. Do not handle open vessels on the bench.

  • Scrubber: Vent lines must pass through a scrubber containing dilute bleach (sodium hypochlorite) or 10% Calcium Hypochlorite . This oxidizes methylhydrazine to nitrogen and water.

  • PPE: Full Tychem suit, double nitrile gloves, and supplied-air respirator (or high-grade cartridge mask) are mandatory. Methylhydrazine is a suspected carcinogen and poison inhalation hazard .

Q4: "Can I use the 1,3-diketone instead of the enaminone?"

Analysis: Yes, but regioselectivity is generally worse.

  • 1,3-Diketones (e.g., 1-(3-bromophenyl)-1,3-butanedione) exist in keto-enol equilibrium. Methylhydrazine can attack either carbonyl.

  • Enaminones are "polarized" push-pull systems, offering better discrimination between the two electrophilic sites (Hard Carbonyl vs Soft

    
    -Carbon). Stick to the enaminone for scale-up.
    
Visualizations
Figure 1: Regioselectivity Pathways & The "Acid Switch"

Regioselectivity Start Enaminone Precursor (Ar-CO-CH=CH-NMe2) Reagent_Base Free Methylhydrazine (Basic/Neutral) Start->Reagent_Base Path A Reagent_Acid Methylhydrazine HCl (Acidic Conditions) Start->Reagent_Acid Path B Inter_A Attack at Beta-Carbon (C3) Reagent_Base->Inter_A Kinetic/Steric Preference Inter_B Attack at Carbonyl (C5) Reagent_Acid->Inter_B Protonation Directs Attack Prod_13 1-Methyl-3-Aryl Pyrazole (Undesired Isomer) Inter_A->Prod_13 Prod_15 1-Methyl-5-Aryl Pyrazole (Target Molecule) Inter_B->Prod_15

Caption: Path A (Red) shows the standard formation of the 1,3-isomer. Path B (Green) illustrates the Acid-Mediated switch required to obtain the target 1,5-isomer.

Figure 2: Scale-Up Workup & Purification Logic

Workup Rxn_Complete Reaction Mixture (EtOH, Crude Product) Conc Concentrate to ~20% Vol Rxn_Complete->Conc Extract Aq. Workup (EtOAc/Water) Conc->Extract Phase_Sep Organic Phase Extract->Phase_Sep Check_Ratio Check Isomer Ratio (HPLC) Is 1,5-isomer > 90%? Phase_Sep->Check_Ratio Cryst Direct Crystallization (EtOH/H2O) Check_Ratio->Cryst Yes Silica Silica Plug Filtration (Remove Tar/Minor Isomer) Check_Ratio->Silica No (Mix < 90%) Final Pure 5-(3-bromophenyl)-1-methyl-1H-pyrazole Cryst->Final Silica->Cryst

Caption: Decision tree for purification. Crystallization is preferred, but a silica plug may be necessary if regioselectivity was poor.

References
  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles

    • Title: "Regioselective synthesis of 1-aryl-3,5-bis(het)
    • Source: ResearchGate / Synthetic Communic
    • URL:

  • Mechanism of Pyrazole Regioselectivity

    • Title: "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers... and Telescoping Synthesis."
    • Source: PubMed / J. Org. Chem.
    • URL:

  • Safety Data for Methylhydrazine

    • Title: "Methyl Hydrazine Hazard Summary & Safety D
    • Source: NJ.gov Hazardous Substance Fact Sheet
    • URL:

  • Enaminone Precursors in Synthesis

    • Title: "Regioselective Synthesis of Highly Functionalized Pyrazoles
    • Source: NIH / Org. Lett.
    • URL:

Disclaimer: This guide is for research and development purposes. All scale-up activities involving methylhydrazine must be reviewed by a qualified EHS (Environment, Health, and Safety) officer.

Sources

Optimization

How to confirm the regiochemistry of 5-(3-bromophenyl)-1-methyl-1H-pyrazole

Ticket: Confirming the Regiochemistry of 5-(3-bromophenyl)-1-methyl-1H-pyrazole Case ID: PYR-REGIO-005 Status: Open Severity: Critical (Structural Assignment)[1] The Diagnostic Workflow The synthesis of 1-substituted pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Confirming the Regiochemistry of 5-(3-bromophenyl)-1-methyl-1H-pyrazole

Case ID: PYR-REGIO-005 Status: Open Severity: Critical (Structural Assignment)[1]

The Diagnostic Workflow

The synthesis of 1-substituted pyrazoles from asymmetric 1,3-dicarbonyls (or their equivalents like enaminones) and methylhydrazine typically yields a mixture of two regioisomers: the 1,5-isomer (your target) and the 1,3-isomer .

Because these isomers have identical molecular weights and similar polarities, low-resolution MS and standard TLC are often insufficient.[1] Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive, self-validating method for assignment.[1]

Decision Tree: Structural Assignment

The following logic flow allows you to unambiguously assign your structure using standard 1H NMR and NOESY data.

Pyrazole_Assignment Start Start: Purified Isomer Step1 Step 1: Acquire 1H NMR & NOESY Start->Step1 Decision Analyze N-Methyl NOE Correlations Step1->Decision Result_15 Correlation: N-Me ↔ Phenyl (Ortho-H) Diagnosis: 1,5-Isomer (Target) 5-(3-bromophenyl)-1-methyl-1H-pyrazole Decision->Result_15 Strong NOE to Aryl Region Result_13 Correlation: N-Me ↔ Pyrazole H5 Diagnosis: 1,3-Isomer (Impurity) 3-(3-bromophenyl)-1-methyl-1H-pyrazole Decision->Result_13 Strong NOE to Pyrazole Singlet

Figure 1: Decision tree for assigning pyrazole regiochemistry based on NOE correlations.

The "Gold Standard" Protocol: NOESY Analysis
The Mechanism of Distinction

The distinction relies on the spatial proximity of the N-methyl group to the substituents on the pyrazole ring.[1]

  • Target Molecule (1,5-Isomer): The N-methyl group is sterically crowded against the 3-bromophenyl ring at position 5.[1]

    • Observation: Strong NOE cross-peak between the N-methyl singlet (~3.8 ppm) and the ortho-protons of the bromophenyl ring.[1]

  • Impurity (1,3-Isomer): The N-methyl group is far from the phenyl ring.[1] Instead, it is adjacent to the proton at position 5 of the pyrazole ring.[1]

    • Observation: Strong NOE cross-peak between the N-methyl singlet and the pyrazole H5 proton (typically a doublet or singlet around 7.4–7.6 ppm).[1]

Visualization of NOE Vectors

NOE_Vectors cluster_15 Target: 1,5-Isomer cluster_13 Impurity: 1,3-Isomer N1 N1-Me Ar Phenyl (Ortho-H) N1->Ar STRONG NOE H3 Pyrazole H3/H4 N1->H3 No/Weak NOE N1_b N1-Me H5_b Pyrazole H5 N1_b->H5_b STRONG NOE Ar_b Phenyl (Meta) N1_b->Ar_b No NOE

Figure 2: Spatial relationships defining the NOE signals. Left: The target 1,5-isomer shows interaction between N-Me and the Aryl ring.[1] Right: The 1,3-isomer shows interaction between N-Me and the Pyrazole H5 proton.[1]

Secondary Confirmation: 1H NMR Chemical Shifts

While less definitive than NOESY, chemical shift trends provide supporting evidence.[1][2] The N-methyl group in the 1,5-isomer is subject to the anisotropic shielding effect of the adjacent phenyl ring, often causing it to appear upfield relative to the 1,3-isomer.[1]

FeatureTarget: 1,5-IsomerImpurity: 1,3-IsomerCausality
N-Me Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
~3.80 - 3.85 ppm ~3.90 - 4.00 ppm Phenyl ring current shields N-Me in 1,5-position [1].[1]
Pyrazole H4 Doublet (or singlet)Doublet (or singlet)Not diagnostic alone.[1]
Coupling (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)

Hz

Hz
Vicinal coupling is similar for both; unreliable for distinction.[1]

Note: Exact values depend on solvent (CDCl3 vs DMSO-d6).

Troubleshooting & FAQs

Q: I see a mixture of isomers in my crude NMR. Can I separate them? A: Yes. The 1,5-isomer is typically less polar than the 1,3-isomer because the lone pair on N2 is less accessible due to steric hindrance from the adjacent phenyl group.[1]

  • Action: Try flash chromatography using a gradient of Hexanes/Ethyl Acetate. The 1,5-isomer usually elutes first (higher ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[1]
    

Q: My NOE signal is very weak. What should I do? A: Weak NOE signals can result from incorrect mixing times or oxygen presence.[1]

  • Troubleshooting:

    • Degas the sample: Dissolved paramagnetic oxygen accelerates relaxation, quenching the NOE.[1] Bubble nitrogen through the solution for 5 minutes.[1]

    • Adjust Mixing Time: For small molecules (MW < 400), use a mixing time of 500–800 ms .

    • Concentration: Ensure your sample concentration is >5 mg/0.6 mL.

Q: Why did I get the 1,3-isomer as the major product? A: Methylhydrazine is an ambident nucleophile.[1] The terminal nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is more nucleophilic than the substituted nitrogen (

).[1]
  • If the reaction is under kinetic control , the more nucleophilic

    
     attacks the most electrophilic carbonyl of your 1,3-dicarbonyl precursor.[1]
    
  • Correction: To favor the 1,5-isomer, use methylhydrazine hydrochloride in ethanol. The protonation modulates the nucleophilicity, often shifting the ratio toward the 1,5-isomer [2].[1] Alternatively, using a solvent like acetic acid can shift selectivity.[1]

Experimental Protocol: NOESY Acquisition

Objective: Confirm proximity of N-Me (3.8 ppm) to Aryl-H (7.2-7.8 ppm).

  • Sample Prep: Dissolve ~10 mg of the isolated compound in 0.6 mL

    
     (or 
    
    
    
    if solubility is poor). Filter to remove particulates.[1]
  • Instrument Setup:

    • Pulse Sequence: noesygpph (Bruker) or equivalent 1D/2D NOESY.[1][2]

    • Scans (NS): Minimum 16 (2D) or 64 (1D selective).

    • Mixing Time (d8): 600 ms.

    • Relaxation Delay (d1): 2.0 seconds.

  • Processing: Phase the spectrum so diagonal peaks are negative (or positive, depending on convention) and cross-peaks have the same phase (for small molecules in the extreme narrowing limit, NOE is positive).

  • Analysis:

    • Locate the N-Methyl singlet on the diagonal (~3.8 ppm).[1]

    • Draw a horizontal line to the aromatic region.[1]

    • Hit: Cross-peak at ~7.5 ppm (Aryl protons) = 1,5-Isomer .[1][2]

    • Miss: Cross-peak at ~7.3 ppm (Pyrazole H5) = 1,3-Isomer .[1][2]

References
  • Elguero, J., et al. (2025).[1][2] Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate.

  • Lopes, S. M. M., et al. (2013).[1][2] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry / PubMed Central.[1]

  • Novikova, D. S., et al. (2021).[1][2] Analysis of NOESY spectra to obtain accurate information on the structure of pyrazoles. St. Petersburg State University.[1][3]

  • RSC Advances. (2014). Synthesis of pyrazoles under mild reaction conditions: 1,3 vs 1,5 selectivity. Royal Society of Chemistry.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 5-(3-bromophenyl)-1-methyl-1H-pyrazole and Its Isomers: A Guide for Researchers

In the landscape of drug discovery and development, the pyrazole scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. The strategic placeme...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the pyrazole scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. The strategic placement of substituents on this five-membered heterocyclic ring can dramatically influence its pharmacological profile. This guide provides a comprehensive comparison of the biological activity of 5-(3-bromophenyl)-1-methyl-1H-pyrazole and its positional and regioisomers. By examining the available experimental data and structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with insights into the therapeutic potential of these closely related molecules.

Introduction to Pyrazoles in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them attractive scaffolds in medicinal chemistry, leading to the development of drugs with anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The ability to readily modify the pyrazole ring at various positions allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.

The subject of this guide, 5-(3-bromophenyl)-1-methyl-1H-pyrazole, and its isomers represent a fascinating case study in how subtle changes in molecular architecture can lead to significant differences in biological function. The isomers under consideration include:

  • Positional Isomers: These isomers differ in the position of the bromine atom on the phenyl ring. We will explore the potential differences in activity between the meta (3-bromo), ortho (2-bromo), and para (4-bromo) substituted compounds.

  • Regioisomers: These isomers differ in the attachment points of the phenyl and methyl groups to the pyrazole ring. We will consider the comparison between 5-(3-bromophenyl)-1-methyl-1H-pyrazole and 3-(3-bromophenyl)-1-methyl-1H-pyrazole.

Comparative Biological Activities

While direct head-to-head comparative studies on the full spectrum of biological activities for all isomers of 5-(3-bromophenyl)-1-methyl-1H-pyrazole are limited in publicly available literature, we can synthesize a comparative analysis based on existing research on closely related pyrazole derivatives. The primary biological activities explored for this class of compounds include antifungal, antimicrobial, and cytotoxic (anticancer) effects.

Antifungal Activity

Pyrazole derivatives have shown considerable promise as antifungal agents. The proposed mechanism of action for some antifungal pyrazoles involves the inhibition of key fungal enzymes, such as lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis—an essential component of the fungal cell membrane.[1]

Studies on various substituted pyrazoles suggest that the nature and position of the substituent on the phenyl ring are critical for antifungal potency. For instance, research on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides indicated that ortho-substituted phenyls on the pyrazole ring can lead to good antifungal activities. While specific data for the bromophenyl isomers of our target compound is scarce, this suggests that the ortho-bromophenyl isomer might exhibit notable antifungal properties.

Table 1: Postulated Influence of Isomerism on Antifungal Activity

IsomerSubstitution PatternPostulated Impact on Antifungal Activity
5-(3-bromophenyl)-1-methyl-1H-pyrazole meta-bromoMay exhibit moderate activity. The electronic and steric effects of the meta bromine could influence binding to fungal target enzymes.
5-(2-bromophenyl)-1-methyl-1H-pyrazole ortho-bromoPotentially higher activity due to steric interactions that may favor a specific binding conformation, as suggested by related pyrazole structures.
5-(4-bromophenyl)-1-methyl-1H-pyrazole para-bromoActivity may vary. The para position often allows for different interactions within a binding pocket compared to ortho or meta positions.
3-(3-bromophenyl)-1-methyl-1H-pyrazole RegioisomerThe change in the position of the substituted phenyl group from C5 to C3 on the pyrazole ring will significantly alter the molecule's shape and electronic distribution, likely leading to a different antifungal profile.
Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives against a range of bacteria is well-documented.[2] The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity.

A study on novel pyrazole derivatives demonstrated moderate to potent antimicrobial activities against both Gram-positive (MRSA) and Gram-negative (E. coli) bacteria.[3] The structure-activity relationship (SAR) in these compounds often reveals that the lipophilicity and electronic properties conferred by the substituents are key determinants of activity. The presence of a halogen, such as bromine, on the phenyl ring generally increases lipophilicity, which can enhance penetration through bacterial cell membranes.

The position of the bromine atom can influence this lipophilicity and the overall electronic character of the molecule, thereby affecting its interaction with bacterial targets. While direct comparative data is unavailable, it is plausible that the different isomers of bromophenyl-methyl-pyrazole would exhibit varying degrees of antimicrobial efficacy.

Cytotoxic Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties.[4][5] These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in cancer cell proliferation.[5]

For example, a novel pyrazole compound, PTA-1, has been shown to be cytotoxic to a range of human cancer cell lines at low micromolar concentrations.[5] The proposed mechanism for PTA-1 involves the disruption of microtubule organization and inhibition of tubulin polymerization, leading to apoptosis and cell cycle arrest.[5]

The substitution pattern on the phenyl ring of pyrazole derivatives has been shown to be critical for their cytotoxic effects. For instance, in a series of pyrazolo[3,4-d]pyrimidines, a compound bearing a 4-bromophenyl moiety showed selective activity against a breast cancer cell line.

Table 2: Postulated Influence of Isomerism on Cytotoxic Activity

IsomerSubstitution PatternPostulated Impact on Cytotoxic Activity
5-(3-bromophenyl)-1-methyl-1H-pyrazole meta-bromoMay exhibit cytotoxic activity. The position of the bromine could influence interactions with the binding sites of target proteins like tubulin or kinases.
5-(2-bromophenyl)-1-methyl-1H-pyrazole ortho-bromoThe steric hindrance from the ortho-bromo group could either enhance or decrease activity depending on the topology of the target's binding pocket.
5-(4-bromophenyl)-1-methyl-1H-pyrazole para-bromoThe electronic effects of the para-bromo substituent could modulate the molecule's ability to interact with key residues in the active site of target enzymes.
3-(3-bromophenyl)-1-methyl-1H-pyrazole RegioisomerThe altered geometry of the molecule could lead to a completely different set of interactions with biological targets, potentially resulting in a different cytotoxicity profile or mechanism of action.

Structure-Activity Relationship (SAR) Insights

The collective body of research on pyrazole derivatives allows us to infer some general structure-activity relationships that are likely applicable to the isomers of 5-(3-bromophenyl)-1-methyl-1H-pyrazole:

  • Position of the Phenyl Ring: The substitution of the phenyl ring at the C3 or C5 position of the pyrazole core significantly impacts the molecule's overall shape and can dictate its binding orientation within a target protein.

  • Substitution on the Phenyl Ring: The electronic nature and steric bulk of substituents on the phenyl ring are crucial. Halogens, like bromine, are electron-withdrawing and increase lipophilicity. The position of the halogen (ortho, meta, or para) can fine-tune these properties and influence specific interactions with the target.

  • Substitution on the Pyrazole Nitrogen: The presence of a methyl group on one of the pyrazole nitrogens is a common feature in many bioactive pyrazoles. This substituent can affect the molecule's solubility, metabolic stability, and binding affinity.

cluster_0 Core Scaffold cluster_1 Isomeric Variations Pyrazole_Ring Pyrazole Ring Phenyl_Ring Phenyl Ring Pyrazole_Ring->Phenyl_Ring Substitution at C3/C5 Methyl_Group Methyl Group Pyrazole_Ring->Methyl_Group Substitution at N1 Regioisomers Regioisomers (3-phenyl vs 5-phenyl) Pyrazole_Ring->Regioisomers Attachment Point Positional_Isomers Positional Isomers (ortho, meta, para-bromo) Phenyl_Ring->Positional_Isomers Bromine Position Antifungal Antifungal Positional_Isomers->Antifungal Antimicrobial Antimicrobial Positional_Isomers->Antimicrobial Cytotoxic Cytotoxic Positional_Isomers->Cytotoxic Regioisomers->Antifungal Regioisomers->Antimicrobial Regioisomers->Cytotoxic

Caption: Relationship between isomeric variations and biological activities.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to assess the biological activities of pyrazole compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate and incubate for 24h. start->cell_seeding end End compound_treatment 2. Treat cells with varying concentrations of pyrazole isomers. cell_seeding->compound_treatment incubation 3. Incubate for 48-72h. compound_treatment->incubation mtt_addition 4. Add MTT reagent to each well. incubation->mtt_addition incubation_mtt 5. Incubate for 2-4h to allow formazan crystal formation. mtt_addition->incubation_mtt solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve crystals. incubation_mtt->solubilization read_absorbance 7. Read absorbance at 570 nm using a microplate reader. solubilization->read_absorbance data_analysis 8. Calculate IC50 values. read_absorbance->data_analysis data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of each pyrazole isomer in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the pyrazole isomers. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Prepare serial twofold dilutions of each pyrazole isomer in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion and Future Directions

The analysis of 5-(3-bromophenyl)-1-methyl-1H-pyrazole and its isomers underscores the profound impact of subtle structural modifications on biological activity. While a comprehensive, direct comparative dataset remains to be established, the existing literature on related pyrazole derivatives provides a strong foundation for predicting the potential activities of these compounds. The position of the bromine atom on the phenyl ring and the substitution pattern on the pyrazole core are expected to be key determinants of their antifungal, antimicrobial, and cytotoxic properties.

Future research should focus on the systematic synthesis and parallel biological evaluation of these isomers to generate robust, comparative data. Such studies will not only elucidate the specific structure-activity relationships for this set of compounds but also contribute to the broader understanding of pyrazole-based drug design. The experimental protocols provided in this guide offer a standardized framework for conducting these essential investigations. Ultimately, a deeper understanding of how isomerism affects biological activity will empower researchers to design more potent and selective pyrazole-based therapeutic agents.

References

  • Wu, Z., Hu, D., Kuang, J., Cain, H., Wun, S., & Xue, W. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205–14218. [Link]

  • A novel pyrazole exhibits potent anticancer cytotoxicity via apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization in triple-negative breast cancer cells. (2024). PMC. [Link]

  • Synthesis, in Silico Study, and in Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (2023). PMC. [Link]

  • Kamel, M. M. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

  • Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. European Journal of Medicinal Chemistry, 46(9), 4243-4249. [Link]

  • Al-Issa, S. A. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10986-11003. [Link]

  • Farghaly, T. A., & Muhammad, Z. A. (2013). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 18(6), 6874-6887. [Link]

  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-230. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871. [Link]

  • Al-Issa, S. A. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10986-11003. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(17), 11466–11481. [Link]

  • A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). Semantic Scholar. [Link]

  • Oh, C.-H., & Kim, S.-H. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4647-4650. [Link]

  • El-Damasy, A. K., & Abd-Elrahman, A. A. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4331. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). ACS Publications. [Link]

  • Al-Issa, S. A. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). MDPI. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2019). PMC. [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). PMC. [Link]

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Comparative

Technical Comparison Guide: 5-(3-bromophenyl)-1-methyl-1H-pyrazole vs. 1,3-Regioisomers

Executive Summary 5-(3-bromophenyl)-1-methyl-1H-pyrazole (hereafter 5-BPMP ) represents a specialized scaffold in medicinal chemistry, distinct from its thermodynamically favored isomer, 3-(3-bromophenyl)-1-methyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3-bromophenyl)-1-methyl-1H-pyrazole (hereafter 5-BPMP ) represents a specialized scaffold in medicinal chemistry, distinct from its thermodynamically favored isomer, 3-(3-bromophenyl)-1-methyl-1H-pyrazole (3-BPMP).

While 3-BPMP is synthetically accessible and conformationally planar, 5-BPMP offers a critical structural advantage: atropisomeric potential . The steric clash between the N-methyl group and the C5-phenyl ring forces a non-planar "twisted" conformation (dihedral angle >45°). This guide compares these analogs to assist in scaffold selection for kinase inhibition, GPCR antagonism, and fragment-based drug discovery (FBDD).[1]

Part 1: Structural & Steric Analysis (The "Twist" Factor)[1]

The primary differentiator between these analogs is their 3D topology. In drug design, this dictates binding pocket fit and solubility.[1]

Feature5-BPMP (Target) 3-BPMP (Alternative)
Substituent Position Phenyl at C5 (adjacent to N-Me)Phenyl at C3 (adjacent to N2)
Steric Environment High steric clash between N-Me and phenyl ortho-protons.Minimal steric clash ; N2 lone pair does not repel phenyl significantly.
Conformation Twisted : Phenyl ring rotates out of pyrazole plane (~35–60° twist).[1]Planar : Phenyl ring coplanar with pyrazole (<15° twist).[1]
Solubility Higher : Disrupted π-stacking improves solvation.Lower : Planarity encourages crystalline packing/aggregation.
Biological Utility Targets globular pockets; mimics twisted biaryls (e.g., biphenyls).[1]Targets narrow, flat clefts (e.g., DNA intercalation, ATP sites).[1]
Visualization: Steric Clash & Regioisomerism

The following diagram illustrates the structural divergence and the steric clash driving the conformation of 5-BPMP.

G cluster_0 Thermodynamic Isomer (3-BPMP) cluster_1 Kinetic/Steric Isomer (5-BPMP) Iso3 3-(3-bromophenyl) 1-methyl-1H-pyrazole Prop3 Planar Conformation (High Packing) Iso3->Prop3 Min. Steric Hindrance Prop5 Twisted Conformation (Steric Clash: N-Me vs Ph) Prop3->Prop5 Structural Divergence Iso5 5-(3-bromophenyl) 1-methyl-1H-pyrazole Iso5->Prop5 N-Me/Ph Repulsion

Caption: Structural comparison showing the steric origin of the "twisted" conformation in the 5-isomer versus the planar 3-isomer.

Part 2: Synthetic Pathways & Regiocontrol[1][2]

Synthesizing 5-BPMP purely is challenging because standard cyclocondensation favors the 3-isomer.

The Regioselectivity Challenge

Reaction of 1-(3-bromophenyl)-1,3-butanedione with methylhydrazine typically yields a mixture:

  • Path A (Kinetic): Attack of the more nucleophilic nitrogen (NHCH3) on the more reactive carbonyl (ketone).[1] Leads to 5-BPMP .

  • Path B (Thermodynamic): Formation of the more stable conjugated system.[1] Leads to 3-BPMP .

Optimized Protocol for 5-BPMP (High Regiofidelity)

To force the formation of the 5-isomer, use trichloromethyl enones or specific solvent controls.

Methodology: Regioselective Cyclocondensation [1]

  • Precursor Synthesis: React 3-bromoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.

  • Cyclization:

    • Reagents: Methylhydrazine (free base), Ethanol (absolute).[1]

    • Condition: Reflux, 2 hours.[1]

    • Critical Step: Use of free hydrazine (not HCl salt) favors the 5-isomer via initial attack on the enaminone β-carbon.

  • Purification:

    • The 5-isomer is generally more soluble in non-polar solvents (Hexane/EtOAc) due to the twist.

    • Flash Chromatography: Elute with 10-20% EtOAc in Hexane. 5-BPMP typically elutes after the 3-isomer (due to higher polarity of the exposed N2 lone pair) or requires careful gradient optimization. Note: In some stationary phases, the twisted shape makes it elute faster; TLC verification is mandatory.

Synthesis SM 3-Bromoacetophenone Inter Enaminone Intermediate (Activated Scaffold) SM->Inter Reflux, 12h Reagent DMF-DMA Reagent->Inter Prod5 Target: 5-BPMP (Major Product) Inter->Prod5 Free Base (Kinetic Control) Prod3 Impurity: 3-BPMP (Minor Product) Inter->Prod3 HCl Salt (Thermodynamic) Hydrazine Methylhydrazine (Free Base) Hydrazine->Prod5 HydrazineHCl Methylhydrazine HCl HydrazineHCl->Prod3

Caption: Divergent synthesis pathways. Using free base hydrazine is critical for targeting the 5-isomer (5-BPMP).

Part 3: Characterization & Self-Validating Protocols

Distinguishing the 1,3- and 1,5-isomers is the most common failure point. Mass spectrometry cannot distinguish them. You must use NMR NOE (Nuclear Overhauser Effect) experiments.[1]

The "Self-Validating" NMR Protocol

This protocol confirms you have the correct isomer without needing a reference standard.

ExperimentObservation for 5-BPMP (Target) Observation for 3-BPMP (Impurity) Mechanistic Reason
1H-1H NOESY Strong Cross-peak between N-Methyl (δ ~3.8-4.0) and Phenyl ortho-protons.NO Cross-peak between N-Methyl and Phenyl. Cross-peak seen between N-Me and Pyrazole-H5.In 5-BPMP, the N-Me and Phenyl are spatially adjacent (<3 Å).
13C NMR (C5) C5 signal is deshielded (shifted downfield) due to steric compression and N-substitution.[1]C5 signal is typical for pyrazoles.[2]Substituent effects on chemical shift.[3]
1H NMR (N-Me) Signal often slightly shielded (upfield) due to shielding cone of the twisted phenyl ring.[1]Signal normal (~3.9 ppm).[1]Anisotropic effect of the phenyl ring current.[4]

Validation Step: Run a 1D NOE irradiating the N-methyl peak.

  • If you see enhancement of the aromatic phenyl protons

    
    Confirmed 5-BPMP .
    
  • If you see enhancement of a single heteroaromatic proton (H5)

    
    Rejected (It is 3-BPMP) .[1]
    

Part 4: Downstream Reactivity (Suzuki Coupling)

The "3-bromophenyl" moiety allows for further diversification. However, the position of the pyrazole affects the reactivity of this bromine.

  • Electronic Effect: The pyrazole ring is electron-rich (exalting).

    • In 5-BPMP , the pyrazole is attached to the phenyl ring, but twisted.[4] This reduces conjugation, making the bromine slightly less deactivated than in the planar 3-isomer.

  • Catalyst Access:

    • The twist in 5-BPMP prevents the pyrazole nitrogens from coordinating effectively to the Palladium catalyst (a common problem in N-heterocycle couplings). This often results in higher yields for 5-BPMP in Suzuki couplings compared to planar analogs that might poison the catalyst.

Recommendation: Use Pd(dppf)Cl2 or Pd(PPh3)4 with K2CO3 in Dioxane/Water .[1] The twisted nature of 5-BPMP usually prevents catalyst poisoning, allowing standard protocols to work efficiently.

References

  • Regiocontrol in Pyrazole Synthesis

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
    • Source: ACS Omega (2023).[1]

    • URL:[Link][1]

    • Relevance: Defines the hydrazine-dependent regioselectivity mechanism (HCl vs Free base).
  • NMR Characterization of Isomers

    • Title: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole deriv
    • Source: Magnetic Resonance in Chemistry.[3][5][6]

    • URL:[Link][1]

    • Relevance: Provides the foundational chemical shift data to distinguish C3 vs C5 substitution.
  • Steric Twist & Crystal Structure

    • Title: Crystal structure of 3-methyl-5-phenylpyrazole.[7]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][1][8][9]

    • Relevance: Validates the "twist" angle hypothesis in 5-phenyl substituted pyrazoles.

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based BRAF Inhibitors

Disclaimer: As a Senior Application Scientist, it is imperative to begin with a note on data availability. The specific compound, 5-(3-bromophenyl)-1-methyl-1H-pyrazole, is not associated with publicly available efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As a Senior Application Scientist, it is imperative to begin with a note on data availability. The specific compound, 5-(3-bromophenyl)-1-methyl-1H-pyrazole, is not associated with publicly available efficacy data in peer-reviewed literature. Therefore, this guide has been constructed to serve as an expert-level framework for evaluating such a compound. We will use a representative pyrazole-based molecule with published in vitro data, Compound 5h (N-(4-(3-(5-chloro-2-methylphenyl)-1H-pyrazol-5-yl)pyridin-2-yl)-3-fluorobenzamide) , as a surrogate to illustrate the scientific process.[1] This compound targets the BRAFV600E kinase, a common and actionable mutation in several cancers. The in vivo section is a representative model based on established methodologies for this class of inhibitors, using the FDA-approved drug Vemurafenib as a comparator to ground the discussion in real-world data.

Introduction: The Rationale for Targeting BRAFV600E with Novel Pyrazole Scaffolds

The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cellular communication, governing processes like proliferation and survival.[2] In a significant percentage of cancers, particularly malignant melanoma, this pathway is constitutively activated by a single point mutation in the BRAF gene, leading to a valine-to-glutamic acid substitution at codon 600 (V600E).[3][4] This BRAFV600E oncoprotein acts as a potent driver of tumorigenesis, making it a high-value therapeutic target.

While first-generation BRAFV600E inhibitors like Vemurafenib have demonstrated significant clinical efficacy, challenges such as acquired resistance necessitate the development of novel chemical scaffolds.[5] The pyrazole ring is a privileged structure in medicinal chemistry, known for its ability to form key interactions within kinase active sites.[1][6] This guide provides a comprehensive analysis of the preclinical evaluation pipeline for a pyrazole-based BRAFV600E inhibitor, comparing its biochemical and cellular (in vitro) potency with its projected performance in a living system (in vivo).

The Target: BRAFV600E and the MAPK Signaling Cascade

The BRAFV600E mutation locks the kinase in a constitutively active conformation, leading to persistent downstream phosphorylation of MEK and ERK, which in turn promotes uncontrolled cell proliferation and survival. A successful inhibitor must effectively block the ATP-binding site of the mutant BRAF kinase, thereby shutting down this oncogenic signaling cascade.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Growth Signal BRAF BRAF V600E (Constitutively Active) RAS->BRAF Bypassed by V600E Mutation MEK MEK1/2 BRAF->MEK p ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription p Compound Compound 5h (Pyrazole Inhibitor) Compound->BRAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: The MAPK signaling pathway driven by the BRAF V600E mutation.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluation aims to answer two fundamental questions:

  • Does the compound directly inhibit the target kinase?

  • Does this inhibition translate to anti-proliferative effects in cancer cells harboring the target mutation?

Biochemical Assay: Direct BRAFV600E Kinase Inhibition

The first critical test is a cell-free biochemical assay to determine the compound's direct potency against the isolated BRAFV600E enzyme. This is crucial for establishing on-target activity and calculating the half-maximal inhibitory concentration (IC50).

Experimental Rationale: By isolating the kinase, we eliminate confounding cellular factors like membrane permeability and off-target effects, providing a pure measure of target engagement. A low nanomolar IC50 is a strong indicator of a potent compound.

Representative Data: A study on novel 5-phenyl-1H-pyrazole derivatives identified Compound 5h as a potent inhibitor of BRAFV600E.[1]

CompoundTarget KinaseBiochemical IC50 (µM)
Compound 5h BRAFV600E0.33
Vemurafenib (Control)BRAFV600E0.024
Data sourced from Zhang et al., 2014.[1]
Cell-Based Assay: Inhibition of Cancer Cell Proliferation

Following confirmation of direct target inhibition, the next logical step is to assess the compound's effect on cancer cells whose survival depends on the BRAFV600E mutation. The MTT assay is a standard, colorimetric method for measuring cell viability.[7]

Experimental Rationale: This assay moves the investigation into a biological context. We use cell lines with known genetic backgrounds. A375 and WM266.4 are human melanoma cell lines that are positive for the BRAFV600E mutation. A potent compound should selectively inhibit the growth of these cells. The resulting IC50 value in a cellular context is often higher than the biochemical IC50 due to factors like cell uptake and metabolism.

Representative Data: Compound 5h was tested for its anti-proliferative activity against BRAFV600E-positive melanoma cell lines.[1]

CompoundCell LineGenotypeCellular IC50 (µM)
Compound 5h A375BRAFV600E3.16
Compound 5h WM266.4BRAFV600E2.63
Vemurafenib (Control)A375BRAFV600E1.05
Vemurafenib (Control)WM266.4BRAFV600ENot Reported
Data sourced from Zhang et al., 2014.[1]

Part 2: In Vivo Efficacy Assessment

Demonstrating efficacy in a living organism is the crucial next step. This phase assesses the compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a complex biological system.

Xenograft Model: Evaluating Antitumor Activity in Mice

The most common preclinical model for this purpose is the patient-derived or cell line-derived xenograft (CDX) model, where human tumor cells are implanted into immunocompromised mice.[8][9]

Experimental Rationale: This model allows us to evaluate the compound's ability to inhibit tumor growth in a three-dimensional, vascularized environment. Key metrics include Tumor Growth Inhibition (TGI) and overall survival benefit. We use athymic nude mice to prevent rejection of the human tumor cells.[9] The comparison to a clinically approved drug like Vemurafenib provides a benchmark for success.

Representative Experimental Design (Hypothetical for Compound 5h):

  • Cell Implantation: 5 x 106 A375 human melanoma cells are subcutaneously injected into the flank of female athymic nude mice.[9]

  • Tumor Growth & Randomization: Tumors are allowed to grow to an average volume of 150-200 mm³. Mice are then randomized into treatment groups (e.g., n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control (e.g., 0.5% CMC, oral gavage, daily)

    • Compound 5h (e.g., 50 mg/kg, oral gavage, daily)

    • Vemurafenib (e.g., 75 mg/kg, oral gavage, twice daily)[10]

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). Tumor Growth Inhibition (TGI) is calculated.

Xenograft_Workflow cluster_prep Phase 1: Model Preparation cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis A375 A375 Cells (BRAF V600E) Inject Subcutaneous Injection A375->Inject Mice Athymic Nude Mice Inject->Mice Grow Tumor Growth to ~150 mm³ Mice->Grow Randomize Randomize Mice into Groups Grow->Randomize Treat_Vehicle Vehicle Control Randomize->Treat_Vehicle Treat_Cmpd Compound 5h Randomize->Treat_Cmpd Treat_Vem Vemurafenib Randomize->Treat_Vem Measure Measure Tumor Volume & Body Weight (3x/week) Treat_Vehicle->Measure Treat_Cmpd->Measure Treat_Vem->Measure Endpoint Study Endpoint (e.g., 21 days) Measure->Endpoint Monitor until Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for a preclinical melanoma xenograft study.

Expected Outcomes & Comparative Data: While we lack specific in vivo data for Compound 5h, we can compare its in vitro profile to the known in vivo performance of Vemurafenib.

CompoundIn Vitro IC50 (A375 cells)Representative In Vivo Efficacy (Xenograft Model)
Compound 5h 3.16 µMData Not Available. The goal would be to achieve significant TGI (>50%) at a well-tolerated dose.
Vemurafenib 1.05 µMIn HT29 (colorectal, BRAFV600E) xenografts, provided a survival benefit (ILS 81%).[10]

Part 3: Bridging the Gap - The In Vitro vs. In Vivo Comparison

The central challenge in drug development is the translation of in vitro potency to in vivo efficacy.

  • Potency Discrepancy: Compound 5h is biochemically potent (0.33 µM) but shows a ~10-fold drop in potency in a cellular context (2.63-3.16 µM).[1] This is a common and expected finding, highlighting the barriers the compound must overcome (e.g., cell membrane penetration, efflux pumps) to reach its intracellular target.

  • From Cell to Organism: The leap from a 2D cell culture plate to a complex animal model introduces further challenges. A compound must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to be effective in vivo. It must be orally bioavailable, distribute to the tumor tissue at sufficient concentrations, and have a long enough half-life to maintain target inhibition between doses.

  • Predictive Power: While Compound 5h is less potent than Vemurafenib in vitro, this does not automatically preclude in vivo success. Superior pharmacokinetics or an improved safety profile could potentially make it a viable candidate. The hypothetical xenograft study is designed precisely to answer this question. If Compound 5h achieves significant tumor growth inhibition without causing toxicity (e.g., significant weight loss) in mice, it would warrant further development.

Conclusion and Future Directions

This guide outlines the foundational preclinical strategy for evaluating a novel pyrazole-based BRAFV600E inhibitor. The representative compound, Compound 5h , demonstrates promising on-target biochemical and cellular activity, a prerequisite for further investigation.[1]

The critical next step is the execution of a well-designed in vivo xenograft study to determine if this in vitro promise translates into meaningful antitumor efficacy in a living system. The results of such a study, benchmarked against standards like Vemurafenib, would determine the future trajectory of this compound's development path. Future work would also involve broader kinase panel screening to assess selectivity and detailed toxicology studies to establish a therapeutic window.

Appendix: Detailed Experimental Protocols

Protocol 1: In Vitro BRAFV600E Kinase Assay

This protocol is a representative example based on standard industry practices.[11]

  • Plate Preparation: Coat a 96-well glutathione plate with 100 µL of GST-tagged MEK (50 µg/mL) and incubate for 2 hours at room temperature. Wash plates three times with wash buffer (20 mM Tris pH 7.5, 150 mM NaCl, 0.05% TWEEN-20).

  • Compound Preparation: Perform serial dilutions of test compounds (e.g., Compound 5h, Vemurafenib) in 100% DMSO.

  • Kinase Reaction: In a separate plate, add 1 µL of the diluted compound to 50 µL of a solution containing 25 ng of recombinant BRAFV600E kinase in 50 mM HEPES buffer (pH 7.0). Incubate for 1 hour at room temperature to allow for inhibitor binding.

  • Phosphorylation: Transfer the kinase-inhibitor mixture to the MEK-coated plate. Initiate the phosphorylation reaction by adding 50 µL of phosphorylation buffer (50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl₂, 200 µM ATP). Incubate for 30 minutes at 37°C.

  • Detection: Wash the plate. Add an anti-phospho-MEK antibody conjugated to horseradish peroxidase (HRP). After incubation and washing, add a chemiluminescent HRP substrate and measure the signal on a plate reader.

  • Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is based on standard methodologies for assessing cell proliferation.[7][12]

  • Cell Seeding: Seed A375 or WM266.4 cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells (in triplicate). Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control and calculate IC50 values using non-linear regression analysis.

References

  • Therapeutic Efficacy of Pharmacological Ascorbate on Braf Inhibitor Resistant Melanoma Cells In Vitro and In Vivo. (2022). MDPI. Available at: [Link]

  • Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. (2023). PubMed. Available at: [Link]

  • Therapeutic Efficacy of Pharmacological Ascorbate on Braf Inhibitor Resistant Melanoma Cells In Vitro and In Vivo. (2022). MDPI. Available at: [Link]

  • New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAFV600E/VEGFR-2 inhibition, and computational studies. PubMed Central. Available at: [Link]

  • Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. PubMed Central. Available at: [Link]

  • BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. (2011). AACR Journals. Available at: [Link]

  • BRAF V600E Antibody. GenomeMe. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. (2014). PubMed. Available at: [Link]

  • BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. (2023). MDPI. Available at: [Link]

  • Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. (2012). AACR Journals. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors. (2013). PubMed. Available at: [Link]

  • Pan-Cancer Efficacy of Vemurafenib in BRAF V600-Mutant Non-Melanoma Cancers. (2020). VIVO. Available at: [Link]

  • Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma. (2023). NIH. Available at: [Link]

  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. (2021). PubMed Central. Available at: [Link]

  • The Melanoma Patient-Derived Xenograft (PDX) Model. (2020). PubMed Central. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. (2023). jove.com. Available at: [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]

  • Identification of BRAF inhibitors through in silico screening. (2014). PubMed Central. Available at: [Link]

  • RealLine BRAF Detect-V600E. BIORON GmbH. Available at: [Link]

  • BRAF V600E - Biomarker Consortium. OncLive. Available at: [Link]

  • Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice. (2017). Spandidos Publications. Available at: [Link]

  • MTT Cell Assay Protocol. txch.org. Available at: [Link]

  • A2058 Xenograft Model. Altogen Labs. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 5-(3-bromophenyl)-1-methyl-1H-pyrazole

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary In drug discovery, the journey from a novel chemical entity to a clinical candidate is predicated on a deep understanding of its...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug discovery, the journey from a novel chemical entity to a clinical candidate is predicated on a deep understanding of its biological interactions. A molecule's efficacy is defined by its on-target activity, but its safety and ultimate success are often determined by its off-target interactions. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel scaffold, using 5-(3-bromophenyl)-1-methyl-1H-pyrazole as a representative case. While this specific molecule is not extensively characterized in public literature, its phenylpyrazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This prevalence demands a rigorous, systematic approach to identifying potential off-target liabilities.

Here, we outline a multi-tiered strategy, moving from broad, high-throughput screening to targeted, mechanistic validation. We will detail the causal logic behind target selection, provide actionable experimental protocols for key assays, and offer a framework for data interpretation and comparison. This guide is designed not as a rigid template, but as a self-validating system of inquiry to empower researchers to build a robust selectivity profile for any novel compound.

The Phenylpyrazole Scaffold: A Double-Edged Sword of Therapeutic Potential and Off-Target Risk

The pyrazole ring is a cornerstone of modern medicinal chemistry, with over 40 pyrazole-containing drugs approved by the FDA for a wide array of diseases, including cancer, inflammation, and viral infections.[1][2] Its utility stems from its unique physicochemical properties; it can act as a bioisostere for a benzene ring, enhancing potency and solubility, while also providing hydrogen bond donors and acceptors for tight receptor binding.[1]

However, this versatility means that phenylpyrazole-based compounds have the potential to interact with a broad range of biological targets. Marketed drugs with this core structure are known to target kinases, G-protein coupled receptors (GPCRs), and enzymes.[2][3][4] For example, the insecticide Fipronil, a phenylpyrazole, acts by blocking GABA-gated chloride channels.[5][6] This inherent promiscuity of the scaffold necessitates a proactive and comprehensive cross-reactivity profiling strategy early in the development process to mitigate the risk of costly late-stage failures.[7]

Target Nomination Strategy: An Evidence-Based Approach to Panel Selection

For a novel compound like 5-(3-bromophenyl)-1-methyl-1H-pyrazole, the selection of a cross-reactivity panel cannot be arbitrary. A logical, evidence-based approach is required to maximize the relevance of the screening data. We propose a strategy based on three pillars: structural analogy, target class prevalence, and safety pharmacology.

Pillar 1: Structural Analogy We must analyze the core structure and compare it to known drugs.

  • Celecoxib (COX-2 Inhibitor): A well-known anti-inflammatory drug. Its phenylpyrazole core suggests that our compound should be tested against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) to assess potential anti-inflammatory activity and associated gastrointestinal risks.

  • Kinase Inhibitors (e.g., Ruxolitinib, Axitinib): Numerous kinase inhibitors incorporate the pyrazole scaffold.[4] This makes a broad kinase panel screen an absolute necessity.

  • GABA Receptor Modulators (e.g., Fipronil): Although primarily an insecticide, Fipronil's mechanism highlights the potential for interaction with ion channels.[5][6] Therefore, a panel including the GABA-A receptor is warranted.

Pillar 2: Target Class Prevalence The pyrazole nucleus is a frequent binder of several major protein families.[3][8]

  • Kinases: As one of the largest and most "druggable" target classes, a comprehensive kinome scan is the highest priority.[9]

  • GPCRs: A significant number of drugs target GPCRs. A broad GPCR binding panel (such as the SafetyScreen44 panel from Eurofins or equivalent) is critical to uncover unexpected interactions.

  • Nuclear Hormone Receptors: Some pyrazole structures have been shown to interact with receptors like the Androgen Receptor (AR).[1]

Pillar 3: Safety Pharmacology Regulatory agencies mandate the assessment of certain off-target activities before human trials.

  • hERG Channel: Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. This is a critical safety checkpoint.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of key CYP isozymes (e.g., 3A4, 2D6, 2C9) can lead to dangerous drug-drug interactions.

Based on this rationale, a tiered screening approach is the most efficient use of resources.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Orthogonal Validation cluster_2 Tier 3: Cellular Confirmation T1 High-Throughput Screens (HTS) - Kinome Panel (e.g., >400 kinases) - Broad GPCR Binding Panel - Safety Pharmacology Panel (hERG, CYPs) T2 IC50/Ki Determination - Radioligand Binding Assays - Biochemical Enzyme Inhibition Assays T1->T2 Validate Hits (>50% inhibition @ 10 µM) T3 Cell-Based Target Engagement - Cellular Thermal Shift Assay (CETSA) - Phospho-protein Western Blots T2->T3 Confirm in cellular context

Caption: Tiered approach to cross-reactivity profiling.

Experimental Design & Methodologies

Scientific integrity requires that each protocol be a self-validating system. This means including appropriate positive and negative controls to ensure the data generated is reliable and interpretable.

Tier 1 Protocol: Broad Kinase Selectivity Profiling

Causality: The goal here is not to derive precise potency, but to rapidly identify potential interactions across the human kinome. A single high concentration (e.g., 10 µM) is used to cast a wide net. We choose a technology like the ADP-Glo™ assay because it is a universal platform applicable to nearly all kinases, measuring the conversion of ATP to ADP, the fundamental output of kinase activity.[10]

Methodology (Adapted from ADP-Glo™ Kinase Assay): [10]

  • Preparation: Reconstitute 5-(3-bromophenyl)-1-methyl-1H-pyrazole to a 10 mM stock in 100% DMSO. Prepare a working solution for a final assay concentration of 10 µM.

  • Reaction Setup: In a 384-well plate, combine the kinase reaction buffer, the specific kinase from the panel, and the corresponding substrate.[10]

  • Compound Addition: Add the test compound (10 µM final concentration) or vehicle control (DMSO) to the appropriate wells. Include a known inhibitor for each kinase as a positive control.

  • Initiation: Start the reaction by adding an ATP solution. The concentration of ATP should be at or near the Km for each specific kinase to ensure the resulting inhibition data reflects the intrinsic affinity of the compound.[11]

  • Incubation: Incubate the plate at room temperature for 1 hour.[10]

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

  • Analysis: Calculate the percent inhibition for the test compound relative to the vehicle (DMSO) control. Hits are typically defined as compounds causing >50% inhibition.

Tier 2 Protocol: Orthogonal Validation via Competition Radioligand Binding Assay

Causality: Hits from primary screens must be confirmed using an orthogonal method—one that relies on a different biophysical principle. A radioligand binding assay directly measures the ability of a compound to displace a known, radioactively labeled ligand from the target's binding site.[12][13] This confirms a direct binding interaction, ruling out artifacts from the primary assay (e.g., interference with the detection system). This is essential for determining the inhibition constant (Ki), a true measure of binding affinity.[14]

Methodology: [12][14]

  • Preparation: Prepare a cell membrane homogenate or a purified receptor preparation containing the target of interest (identified from Tier 1).

  • Assay Setup: In a 96-well filter plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and the assay buffer.

  • Compound Addition: Add a range of concentrations of the unlabeled test compound (e.g., 10-point, 3-fold serial dilution). Also include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of the plate through a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer.[12]

  • Quantification: Allow the filters to dry, then add scintillation cocktail and count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells.

    • Plot the specific binding counts against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Tier 3 Protocol: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA®)

Causality: Biochemical and binding assays use purified proteins or membrane fragments. They do not account for cell permeability, intracellular metabolism, or target engagement in its native, crowded cellular environment.[15] CETSA addresses this directly. The principle is that when a drug binds to its target protein inside an intact cell, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16] Observing a thermal shift provides strong evidence of target engagement in a physiologically relevant context.[17][18]

Methodology: [15][17]

  • Cell Treatment: Culture an appropriate cell line expressing the target protein. Treat the intact cells with either the test compound (at various concentrations) or vehicle (DMSO) for a specific duration (e.g., 1 hour).

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes), followed by a cooling step.

  • Cell Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or sonication).

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using a specific detection method, such as Western Blot or ELISA.

  • Data Analysis:

    • For each treatment condition (vehicle vs. compound), plot the amount of soluble protein against the temperature.

    • A "thermal shift" is observed when the curve for the compound-treated sample is shifted to the right (higher temperatures) compared to the vehicle-treated sample, indicating stabilization and therefore, target engagement.

Data Interpretation & Comparative Analysis

The ultimate goal is to build a selectivity profile. Data should be collated into clear, comparative tables.

Table 1: Hypothetical Cross-Reactivity Profile of Compound X vs. Comparators

TargetCompound X (IC50/Ki, nM)Comparator A (e.g., Celecoxib)Comparator B (e.g., Ruxolitinib)
Primary Target 15 >10,0003
COX-15,0007,600>10,000
COX-285080 >10,000
JAK1>10,000>10,0003.3
JAK2950>10,0002.8
hERG8,500>10,00015,000
5-HT2B Receptor1202,500800

Data is hypothetical and for illustrative purposes only.

Interpreting the Data:

  • Selectivity Window: The ratio of the off-target IC50 to the on-target IC50 defines the selectivity window. A larger window (ideally >100-fold) is desirable. In our hypothetical table, Compound X shows a 63-fold selectivity for its primary target over JAK2 (950 nM / 15 nM) and an 8-fold selectivity over the 5-HT2B receptor.

  • Actionable Insights: The moderate activity against the 5-HT2B receptor (120 nM) is a key finding. This interaction has been linked to valvular heart disease and would require immediate follow-up studies. The weak activity against JAK2 might be acceptable depending on the therapeutic indication.

  • Comparative Analysis: Comparing the profile to known drugs provides context. Compound X is clearly not a potent COX inhibitor like Celecoxib, nor is it a potent JAK inhibitor like Ruxolitinib. This helps to classify the compound and predict its potential therapeutic class and side-effect profile.

G cluster_0 Structural Analysis cluster_1 Predicted Target Classes struct 5-(3-bromophenyl)-1-methyl-1H-pyrazole Phenylpyrazole Core targets Kinases GPCRs COX Enzymes Ion Channels struct:f1->targets:f0 Analogy to Ruxolitinib struct:f1->targets:f1 Common Scaffold Interaction struct:f1->targets:f2 Analogy to Celecoxib struct:f1->targets:f3 Analogy to Fipronil

Caption: Rationale for target nomination based on structural analogy.

Conclusion and Future Directions

This guide has established a rigorous, multi-tiered framework for assessing the cross-reactivity of a novel phenylpyrazole compound. By moving systematically from broad screening to orthogonal biochemical validation and finally to cell-based target engagement, researchers can build a comprehensive and reliable selectivity profile.

The hypothetical data for 5-(3-bromophenyl)-1-methyl-1H-pyrazole revealed a potential liability at the 5-HT2B receptor, an insight that is critical for the go/no-go decision-making process in a drug discovery project. This finding underscores the absolute necessity of this systematic approach. Future work would involve functional assays to determine if the compound is an agonist or antagonist at this receptor and subsequent in vivo studies to assess the physiological consequences of this off-target interaction. By embracing this logical and self-validating workflow, drug development professionals can better navigate the complexities of pharmacology and increase the probability of bringing safer, more effective medicines to patients.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: RSC Publishing, URL: [Link])

  • Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. (Source: PubMed, URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (Source: PMC - NIH, URL: [Link])

  • Off-target screen for CNO. (a) Radioligand assay determining the % inhibition... (Source: ResearchGate, URL: [Link])

  • Current status of pyrazole and its biological activities. (Source: PMC - PubMed Central, URL: [Link])

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (Source: OracleBio, URL: [Link])

  • Phenylpyrazole insecticides - Wikipedia. (Source: Wikipedia, URL: [Link])

  • A powerful tool for drug discovery. (Source: European Pharmaceutical Review, URL: [Link])

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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (Source: PubMed Central, URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (Source: Frontiers, URL: [Link])

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  • Radioligand Binding Assay | In Vitro Biology. (Source: Oncodesign Services, URL: [Link])

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Validation

Validating the Mechanism of Action of 5-(3-bromophenyl)-1-methyl-1H-pyrazole: A Comparative Guide

Executive Summary & Mechanistic Hypothesis This guide details the validation framework for 5-(3-bromophenyl)-1-methyl-1H-pyrazole (referred to herein as BMP-1 ), a small-molecule probe designed to target Neuronal Nitric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Hypothesis

This guide details the validation framework for 5-(3-bromophenyl)-1-methyl-1H-pyrazole (referred to herein as BMP-1 ), a small-molecule probe designed to target Neuronal Nitric Oxide Synthase (nNOS) .

While pyrazole derivatives are historically privileged scaffolds for COX-2 inhibition (e.g., Celecoxib), the specific substitution pattern of BMP-1—a 1,5-disubstituted pyrazole lacking the sulfonamide group required for COX-2 specificity—strongly suggests a mechanism involving heme-coordination inhibition of Nitric Oxide Synthase (NOS) .

The Core Challenge: The primary hurdle in NOS therapeutics is isozyme selectivity . Non-selective inhibition of endothelial NOS (eNOS) causes hypertension, while inhibition of inducible NOS (iNOS) impacts immune response. This guide validates BMP-1 as a selective nNOS inhibitor, comparing it against the "Gold Standard" 7-Nitroindazole (7-NI) and the non-selective L-NAME .

Mechanistic Hypothesis

BMP-1 functions as a competitive active-site inhibitor . The pyrazole nitrogen (N2) is hypothesized to coordinate directly with the heme iron (


) within the nNOS oxygenase domain, displacing the oxygen molecule required for the conversion of L-Arginine to L-Citrulline.

Comparative Analysis: BMP-1 vs. Established Standards

To validate BMP-1, we must benchmark it against known modulators. The following table highlights the critical performance gaps BMP-1 aims to fill.

FeatureBMP-1 (Candidate) 7-Nitroindazole (7-NI) L-NAME
Primary Target nNOS (Neuronal)nNOS (Neuronal)Pan-NOS (n/i/eNOS)
Mechanism Heme Coordination (Type II)Heme CoordinationSubstrate Analogue
Selectivity (nNOS vs eNOS) High (Predicted) High (>10-fold)None (1:1)
Solubility (DMSO/Water) High (Methyl group effect) Poor (Requires arachidonic oil)Very High
BBB Permeability High (Lipophilic halo-aryl)ModerateLow (Charged)
Experimental Utility CNS-penetrant probeStandard referenceGeneral control

Why this comparison matters:

  • 7-NI is the biological benchmark for nNOS selectivity but suffers from poor solubility, often precipitating in aqueous assay buffers.

  • L-NAME is the robust positive control for total inhibition but fails to distinguish between isoforms.

  • BMP-1 validates successfully if it matches 7-NI's selectivity profile while exhibiting superior solubility kinetics.

Mechanistic Pathway Visualization

The following diagram illustrates the NO signaling pathway and the specific intervention point of BMP-1 compared to substrate analogues.

NOS_Pathway Arginine L-Arginine + O2 nNOS nNOS Enzyme (Heme-Fe3+) Arginine->nNOS Substrate Binding Citrulline L-Citrulline nNOS->Citrulline NO Nitric Oxide (NO) nNOS->NO Catalysis sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP cGMP Production sGC->cGMP Signaling BMP1 BMP-1 (Heme Binder) BMP1->nNOS Direct Heme Coordination (Competitive) LNAME L-NAME (Substrate Analog) LNAME->Arginine Competes with Substrate

Figure 1: Mechanism of Action. BMP-1 targets the Heme-Fe3+ center of nNOS, distinct from L-NAME which competes with the Arginine substrate binding site.

Experimental Validation Protocols

To scientifically validate the MoA, you must prove Target Engagement and Selectivity .

Experiment A: The Hemoglobin Capture Assay (Primary Biochemical Screen)

This assay uses the rapid oxidation of oxyhemoglobin (


) to methemoglobin (

) by NO to quantify synthase activity. It is superior to the Griess assay for kinetic studies.

Protocol:

  • Enzyme Prep: Recombinant human nNOS (25 nM) is incubated in HEPES buffer (pH 7.4) containing cofactors (

    
    , Calmodulin, NADPH, 
    
    
    
    ).
  • Inhibitor Incubation: Add BMP-1 (0.1 nM – 10 µM) and incubate for 15 min at 37°C. Run parallel wells with 7-NI (Reference) and Vehicle (DMSO).

  • Reaction Start: Initiate by adding L-Arginine (10 µM) and Oxyhemoglobin (5 µM).

  • Detection: Monitor absorbance at 401 nm (MetHb formation) continuously for 10 minutes.

  • Validation Criteria:

    • BMP-1 must show a dose-dependent reduction in slope (rate of NO production).

    • 
       should be 
      
      
      
      to be considered a potent lead.
Experiment B: Differential UV-Vis Spectroscopy (Mechanism Confirmation)

This is the definitive test to prove the "Heme Coordination" hypothesis. Type II inhibitors (like pyrazoles) cause a specific spectral shift when binding to the heme iron.

Protocol:

  • Baseline: Measure the absorption spectrum of pure recombinant nNOS (400–500 nm). The Soret peak is typically at ~397 nm.

  • Titration: Titrate BMP-1 into the cuvette in 1 µM increments.

  • Observation:

    • Type I Binding (Substrate-like): Peak shift to ~390 nm (Blue shift).

    • Type II Binding (Inhibitor-like): Peak shift to ~420–425 nm (Red shift).

Experiment C: Cellular Selectivity (The "Kill" Experiment)

To prove the compound is a drug candidate and not a toxin, we must demonstrate it spares eNOS.

Workflow Visualization:

Validation_Workflow Step1 Step 1: Transfection HEK293 Cells Split Split Culture Step1->Split GroupA Group A: Expressing nNOS Split->GroupA GroupB Group B: Expressing eNOS Split->GroupB Treat Treat with BMP-1 (1 µM) GroupA->Treat GroupB->Treat Readout Measure cGMP Accumulation (Downstream Reporter) Treat->Readout

Figure 2: Cellular Selectivity Workflow. Parallel testing in HEK293 cells expressing specific isoforms ensures the compound inhibits nNOS without affecting eNOS.

Data Interpretation:

  • Valid Result: BMP-1 significantly reduces cGMP in Group A (nNOS) but has minimal effect on Group B (eNOS).

  • Selectivity Ratio: Calculated as

    
    .[1] A ratio 
    
    
    
    is excellent.

References

  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase. Life Sciences, 57(11), PL131-PL135.

  • Southan, G. J., et al. (1996). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds.[1] Biochemical Pharmacology, 54(1), 167-173.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.

  • Sigma-Aldrich. Product Specification: 5-(3-bromophenyl)-1-methyl-1H-pyrazole.

Sources

Comparative

A Senior Application Scientist's Guide to Orthogonal Assay Validation for 5-(3-bromophenyl)-1-methyl-1H-pyrazole

Introduction: The Imperative of Rigorous Validation in Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Validation in Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, anti-proliferative, and enzyme inhibitory functions.[1][2][3] The subject of our investigation, 5-(3-bromophenyl)-1-methyl-1H-pyrazole, is a novel entity within this class. While its specific biological target is yet to be fully elucidated, the structural motif is frequently associated with kinase inhibition.[4][5] Several clinically successful drugs and late-stage candidates targeting protein kinases feature a pyrazole core, making this a logical and compelling starting point for characterization.

The core principle of this guide is to establish a self-validating experimental workflow. We will first confirm direct biochemical potency against a purified enzyme and then validate this activity in a complex cellular environment, ensuring the observed effect is a true consequence of on-target engagement.

G cluster_0 Validation Workflow A Hypothesis: 5-(3-bromophenyl)-1-methyl-1H-pyrazole is a Kinase X Inhibitor B Assay 1: Biochemical Potency (ADP-Glo™ Kinase Assay) A->B  Direct Inhibition? C Assay 2: Cellular Target Engagement (Western Blot for Phospho-Substrate) A->C  Cellular Activity? D Data Correlation & Analysis B->D  Calculate IC₅₀ C->D  Measure p-Substrate  Downregulation (EC₅₀) E Validated Hit Compound D->E  Correlated IC₅₀ & EC₅₀?

Caption: High-level workflow for orthogonal validation of a potential kinase inhibitor.

Assay 1: Direct Target Inhibition via Biochemical Kinase Assay

Our first objective is to determine if the compound directly interacts with and inhibits the catalytic activity of a purified kinase enzyme. This approach isolates the target protein from the complexities of a cellular system (e.g., membrane transport, metabolism, off-target effects), providing a clean measure of potency (IC₅₀).

Chosen Methodology: ADP-Glo™ Luminescence Assay

We recommend the ADP-Glo™ Kinase Assay platform for its high sensitivity, broad applicability to virtually any kinase, and resistance to interference from fluorescent compounds.[6] The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In the presence of an effective inhibitor, kinase activity is reduced, less ADP is formed, and the luminescent signal is lower.

Experimental Rationale & Causality
  • Why a Biochemical Assay First? It confirms a direct molecular interaction. A positive result here strongly suggests the compound is not merely a cytotoxic agent or an assay artifact but a genuine inhibitor of the enzyme's function.

  • Why ADP-Glo™? Unlike antibody-based methods, it does not require a specific antibody for each substrate, making it a universal platform.[6] Its luminescent readout is also generally less susceptible to compound interference than fluorescence-based methods.[7] The assay is performed at or near the Michaelis-Menten constant (Km) of ATP, providing a physiologically relevant context for evaluating competitive inhibitors.[8]

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute purified, active Kinase X and its specific peptide substrate in Kinase Buffer to desired concentrations.

    • Prepare a 10-point, 3-fold serial dilution of 5-(3-bromophenyl)-1-methyl-1H-pyrazole in 100% DMSO, starting at 1 mM. Then, create intermediate dilutions in Kinase Buffer.

    • Prepare ATP solution in Kinase Buffer at 2x the final desired concentration (e.g., 2x Km of ATP for Kinase X).

    • Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (e.g., Promega Corporation).

  • Kinase Reaction:

    • Add 5 µL of the compound dilution (or DMSO vehicle control) to the wells of a white, opaque 384-well plate.

    • Add 10 µL of the Kinase X/Substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from DMSO-only wells as 0% inhibition (high activity) and the signal from wells with a potent, known inhibitor (positive control) or no enzyme as 100% inhibition (low activity).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Assay 2: Cellular Target Engagement & Pathway Modulation

A potent IC₅₀ in a biochemical assay is promising, but it doesn't guarantee cellular activity. The compound must be cell-permeable and engage its target within the crowded, complex intracellular environment.[9][10] Our orthogonal assay will therefore measure the direct downstream consequence of target inhibition inside a relevant cell line.

Chosen Methodology: Western Blot for Phospho-Substrate

Assuming Kinase X phosphorylates a known downstream Substrate Y, we can directly measure the inhibitor's effect by quantifying the levels of phosphorylated Substrate Y (p-Substrate Y). A successful inhibitor will reduce the activity of Kinase X, leading to a dose-dependent decrease in the p-Substrate Y signal. This confirms target engagement and functional pathway modulation.[11]

G cluster_1 Hypothetical Signaling Pathway A Upstream Signal (e.g., Growth Factor) B Kinase X (Target) A->B Activates C Substrate Y B->C Phosphorylates D p-Substrate Y C->D E Downstream Cellular Response D->E Triggers F 5-(3-bromophenyl)- 1-methyl-1H-pyrazole F->B Inhibits

Caption: Inhibition of Kinase X prevents the phosphorylation of Substrate Y.

Experimental Rationale & Causality
  • Why is this Orthogonal? This assay relies on entirely different principles and readouts. It moves from measuring enzymatic ATP-to-ADP conversion in a test tube to measuring protein levels via antibody-based detection in cell lysate. It validates cell permeability and specific activity in a native biological system.

  • Why Western Blot? It is a gold-standard, semi-quantitative technique that provides clear, visual evidence of target modulation. It also allows for the simultaneous detection of total Substrate Y and total housekeeping protein (e.g., GAPDH), which serve as critical internal controls to ensure that the observed decrease in p-Substrate Y is not due to general cytotoxicity or protein degradation.

Detailed Experimental Protocol: Western Blot Analysis
  • Cell Culture and Treatment:

    • Plate a relevant human cell line (e.g., a cancer cell line known to have active Kinase X signaling) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Pre-treat cells for 2 hours with a serial dilution of 5-(3-bromophenyl)-1-methyl-1H-pyrazole (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) or DMSO vehicle control.

    • Stimulate the cells with an appropriate agonist (e.g., a growth factor) for 15-30 minutes to robustly activate the Kinase X pathway.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Separate proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-Substrate Y.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Controls):

    • Strip the membrane of the first set of antibodies using a mild stripping buffer.

    • Re-probe the same membrane with a primary antibody for total Substrate Y to confirm that the inhibitor does not alter total protein levels.

    • Optionally, re-probe again for a housekeeping protein like GAPDH or β-actin to confirm equal protein loading across all lanes.

  • Data Analysis:

    • Perform densitometry analysis on the bands using software like ImageJ.

    • For each lane, calculate the ratio of the p-Substrate Y signal to the total Substrate Y (or GAPDH) signal.

    • Normalize these ratios to the stimulated DMSO control.

    • Plot the normalized data against compound concentration to determine the cellular EC₅₀ (the concentration at which 50% of the phospho-signal is reduced).

Data Summary and Interpretation: A Comparative Overview

The true power of the orthogonal approach lies in comparing the data sets. A successful validation will show a strong correlation between the biochemical potency (IC₅₀) and the cellular activity (EC₅₀).

ParameterAssay 1: ADP-Glo™ (Biochemical)Assay 2: Western Blot (Cellular)Causality Check
Principle Measures enzyme activity via ADP productionMeasures levels of a specific phosphorylated proteinMechanistically distinct and independent
System Purified recombinant protein and substrateWhole, live cells in cultureMoves from simplified to complex biological system
Primary Readout LuminescenceChemiluminescence (Band Intensity)Different detection technologies reduce artifact risk
Key Metric IC₅₀ (Potency)EC₅₀ (Efficacy)Confirms direct inhibition translates to cellular effect
Controls No-enzyme, vehicle (DMSO), positive controlVehicle, agonist, total protein, housekeeping proteinEnsures data integrity and rules out non-specific effects
Interpretation Quantifies direct inhibitory strength on the isolated target.Confirms cell permeability and on-target pathway modulation.A low IC₅₀ and a correlated, low EC₅₀ validate the compound.

A significant discrepancy between the IC₅₀ and EC₅₀ values (e.g., EC₅₀ >> IC₅₀) may indicate poor cell permeability, rapid metabolism of the compound, or efflux pump activity, providing critical insights for the medicinal chemistry team to guide further optimization.

Conclusion

By employing this two-pronged, orthogonal validation strategy, researchers can build a robust, data-driven case for the activity of 5-(3-bromophenyl)-1-methyl-1H-pyrazole. This approach moves beyond a single data point to create a cohesive and trustworthy narrative: the compound directly inhibits its purified target (Assay 1), and this inhibition translates into the expected functional consequence within a living cell (Assay 2). This level of scientific integrity is paramount for making confident decisions in the progression of a candidate molecule from a hit to a viable lead for drug development.

References

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Kumar, V., et al. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Zhu, H-L., et al. (2014). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. PubMed. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.
  • Scott, A. M., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Promega Corporation. (n.d.). ADP Detection Platform for kinase inhibitor screening, mode of action studies and profiling. Available at: [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 5-(3-bromophenyl)-1-methyl-1H-pyrazole

As a Senior Application Scientist, it is my priority to ensure that innovation in the lab is not compromised by safety oversights. The following guide provides a detailed operational and safety framework for handling 5-(...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that innovation in the lab is not compromised by safety oversights. The following guide provides a detailed operational and safety framework for handling 5-(3-bromophenyl)-1-methyl-1H-pyrazole. This document moves beyond a simple checklist, offering a causal-based approach to personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound.

Hazard Identification and Risk Assessment: The Foundation of Safety

5-(3-bromophenyl)-1-methyl-1H-pyrazole is a brominated, heterocyclic aromatic compound. A thorough understanding of its toxicological profile is non-negotiable for safe handling.

Known Hazards: Based on available safety data sheets, this compound is classified with the following hazards:

  • H302: Harmful if swallowed [1][2].

  • H315: Causes skin irritation [1][2].

  • H319: Causes serious eye irritation [1][2].

  • H335: May cause respiratory irritation [2][3][4].

The presence of a bromine atom and aromatic rings suggests that dermal absorption and inhalation of dust particles are primary routes of exposure that must be mitigated. Exposure to brominated compounds can lead to a range of health effects, underscoring the need for stringent safety measures[5][6]. Your experimental plan must begin with a risk assessment that considers the quantity of the compound being used, the physical form (solid or in solution), and the specific manipulations involved (e.g., weighing, heating, transferring).

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process dictated by the specific risks of the procedure. The following sections detail the minimum required PPE and the rationale behind each choice.

Direct contact with 5-(3-bromophenyl)-1-methyl-1H-pyrazole can cause serious eye irritation[2][3]. Therefore, robust eye protection is mandatory.

  • Minimum Requirement: Tight-fitting safety goggles that provide a seal around the eyes are essential to protect against dust and accidental splashes[7]. Standard safety glasses are insufficient as they do not protect from airborne particulates or splashes from all angles.

  • Enhanced Protection: When handling larger quantities (>1g) or performing operations with a high risk of splashing (e.g., vigorous mixing, solvent transfers), a full-face shield must be worn in addition to safety goggles[7][8]. This provides a secondary barrier, protecting the entire face.

This compound is a known skin irritant[1][2]. Chemical-resistant gloves are required to prevent dermal contact and absorption.

  • Glove Type: Nitrile gloves are a suitable initial choice for incidental contact[7][9]. However, it is critical to consult the glove manufacturer's compatibility data for resistance to brominated aromatic compounds and any solvents being used.

  • Double Gloving: For all procedures involving the handling of the pure compound or its concentrated solutions, double gloving is required[10]. This practice provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a contamination event, without exposing the skin. Gloves should be changed every 30 minutes during prolonged handling or immediately if they are damaged[10].

Protecting your skin and personal clothing from contamination is crucial.

  • Standard Use: A clean, long-sleeved laboratory coat is the minimum requirement for all work with this compound[11].

  • High-Risk Operations: For procedures involving significant quantities or a high risk of dust generation or splashes, disposable, back-closing chemical-resistant gowns are necessary[10]. These gowns should have tight-fitting cuffs to prevent exposure at the glove-sleeve interface[10]. Contaminated gowns must not be worn outside of the designated hazardous work area[10].

As the compound may cause respiratory irritation, controlling inhalation exposure is paramount[2][4].

  • Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood to minimize airborne concentrations[11].

  • Secondary Protection: In the event of a significant spill outside of a fume hood or when engineering controls are not sufficient, respiratory protection is required. A NIOSH-approved respirator, such as an N95 for particulates or a half-mask respirator with organic vapor cartridges, should be used[10][12][13]. Proper fit-testing and training are mandatory for respirator use[12].

PPE Selection Matrix for Common Laboratory Operations

This table summarizes the necessary PPE for various tasks. This should be used as a starting point for your specific risk assessment.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GogglesSingle Pair Nitrile GlovesLab CoatNot typically required
Weighing/Transfer of Solids (<1g) Safety GogglesDouble Pair Nitrile GlovesLab CoatRequired (Chemical Fume Hood)
Preparing Solutions Safety Goggles & Face ShieldDouble Pair Nitrile GlovesLab CoatRequired (Chemical Fume Hood)
Running Reactions/Workup Safety Goggles & Face ShieldDouble Pair Nitrile GlovesChemical-Resistant GownRequired (Chemical Fume Hood)
Spill Cleanup Safety Goggles & Face ShieldDouble Pair Heavy-Duty Nitrile GlovesChemical-Resistant CoverallRequired (Air-Purifying Respirator)
Operational Protocols: A Step-by-Step Guide to Safety

Procedural discipline is as important as the equipment itself. Adhering to a strict sequence for donning and doffing PPE minimizes the risk of cross-contamination.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A 1. Conduct Risk Assessment B 2. Select PPE Based on Task (Refer to Matrix) A->B C 3. Prepare Work Area (In Fume Hood) B->C D 4. Don PPE (Follow Sequence) C->D E 5. Handle Chemical (Weigh, React, etc.) D->E F 6. Clean Work Area E->F G 7. Doff PPE (Follow Sequence) F->G H 8. Dispose of Waste (Labelled Hazardous Waste) G->H I 9. Wash Hands Thoroughly H->I

Caption: High-level workflow for safely handling hazardous chemicals.

The order in which you put on and remove PPE is critical to prevent contaminating yourself and your environment.

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat / Gown D2 2. Inner Gloves D1->D2 D3 3. Safety Goggles D2->D3 D4 4. Face Shield D3->D4 D5 5. Outer Gloves (Over Cuff) D4->D5 F1 1. Outer Gloves (Contaminated) F2 2. Face Shield F1->F2 F3 3. Lab Coat / Gown (Turn Inside Out) F2->F3 F4 4. Safety Goggles F3->F4 F5 5. Inner Gloves F4->F5

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes[1][3]. If skin irritation occurs, seek medical attention[1][2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][3]. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing[1][2]. If you feel unwell, call a poison center or doctor[1].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting[3]. Call a poison center or doctor immediately if you feel unwell[1][2].

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Chemical Waste: All waste containing 5-(3-bromophenyl)-1-methyl-1H-pyrazole must be collected in a designated, sealed, and clearly labeled hazardous waste container[1][14].

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) used while handling this compound must be disposed of as hazardous waste in a designated container[2]. Do not mix with regular trash.

  • Regulatory Compliance: Disposal must be carried out through an approved waste disposal plant in accordance with all local, state, and federal regulations[1][2].

References

  • SAFETY DATA SHEET - 5-(3-Bromophenyl)-1-methyl-1H-pyrazole. Fisher Scientific.

  • Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. CymitQuimica.

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025-10-20). Source not specified.
  • Bromination safety. (2024-06-07). YouTube.

  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations.

  • Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Cole-Parmer.

  • Bromine Safety Sheet. University of Wisconsin-Milwaukee.

  • Handling precautions for brominated flame retardants. (2016-01-12). ResearchGate.

  • Bromine handling and safety. Slideshare.

  • 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One Safety Data Sheet. Jay Organics. [URL: not provided]
  • SAFETY DATA SHEET - 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. AFG Bioscience LLC.

  • 1-Phenyl-3-methyl-5-pyrazolone Safety D
  • SAFETY DATA SHEET - 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one. TCI Chemicals.

  • 3-METHYL-1-PHENYL-5-PYRAZOLONE CAS No 89-25-8 Safety Data Sheet. CDH Fine Chemical.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Provista.

  • Removal of Bromine from Polymer Blends. (2023-01-31). MDPI.

  • Which is the best way to recycle or neutralise Bromine? (2015-11-14). ResearchGate.

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment. Environmental Science & Technology.

  • Chemical recycling of bromine-terminated polymers synthesized by ATRP. (2024-01-26). RSC Publishing.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source not specified.
  • Personal protective equipment for preparing toxic drugs. GERPAC.

  • Personal Protective Equipment (PPE). CHEMM.

  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015-03-02). Manufacturing Chemist.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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